11-epi-mogroside V
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H102O29 |
|---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
GHBNZZJYBXQAHG-JJFLZJQCSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-epi-Mogroside V: A Technical Guide to its Discovery and Characterization in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 11-epi-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document details the experimental protocols utilized in its identification and presents key quantitative data. Furthermore, it explores the compound's biological activity related to glucose uptake in human liver cells, offering insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Siraitia grosvenorii, a perennial vine native to southern China, is renowned for its intensely sweet fruit. This sweetness is attributed to a group of triterpene glycosides known as mogrosides. While mogroside V is the most abundant and well-known of these compounds, ongoing research has led to the discovery of numerous structural variants, including this compound.[1] This epimer, differing from mogroside V in the stereochemistry at the C-11 position, has demonstrated significant bioactivity, particularly in promoting glucose uptake in human HepG2 cells, suggesting its potential as a therapeutic agent for metabolic disorders.[2][3][4][5] This guide serves as a comprehensive resource on the scientific journey of this compound, from its extraction from monk fruit to the elucidation of its biological function.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and structural characterization of this compound from Siraitia grosvenorii, as well as the protocol for assessing its biological activity.
Extraction and Isolation of Mogrosides
The general procedure for obtaining mogroside-rich extracts from monk fruit involves an initial solvent extraction followed by purification using various chromatographic techniques.
Protocol for Extraction:
-
Sample Preparation: Dried and powdered fruits of Siraitia grosvenorii are used as the starting material.
-
Solvent Extraction: The powdered fruit is extracted with 70% aqueous ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography on a macroporous adsorbent resin (e.g., D101). The column is first washed with water to remove sugars and other polar impurities. The mogrosides are then eluted with a gradient of aqueous ethanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Purification of this compound
The mogroside-rich fractions obtained from the initial purification are further subjected to a series of chromatographic steps to isolate individual compounds, including this compound.
Protocol for Purification:
-
Silica Gel Column Chromatography: The enriched mogroside fraction is applied to a silica gel column and eluted with a solvent system of chloroform-methanol-water in a stepwise gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol and water.
-
Final Purification: Repeated preparative HPLC is often necessary to obtain this compound in high purity. The purity of the final compound is confirmed by analytical HPLC.
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques.
Methodologies for Structural Elucidation:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to establish the planar structure and the stereochemistry of the molecule. The key differentiation from mogroside V is the chemical shift and coupling constants of the proton at C-11, which confirms the β-orientation of the hydroxyl group in this compound.[6]
In Vitro Glucose Uptake Assay
The biological activity of this compound was assessed by measuring its effect on glucose uptake in a human liver carcinoma cell line (HepG2).
Protocol for Glucose Uptake Assay:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound or a positive control (e.g., metformin) for a specified period (e.g., 24 hours).
-
Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). After treatment, cells are incubated with 2-NBDG.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured using a fluorescence microplate reader.[7][8][9][10]
Data Presentation
This section summarizes the key quantitative data associated with the characterization and bioactivity of this compound.
Spectroscopic Data for this compound
| Spectroscopic Data | Observed Values |
| Molecular Formula | C₆₀H₁₀₂O₂₉ |
| HR-ESI-MS [M+Na]⁺ (m/z) | 1310.6329 |
| ¹H NMR (Selected Signals, in C₅D₅N, δ ppm) | H-11 (br s) |
| ¹³C NMR (Selected Signals, in C₅D₅N, δ ppm) | C-11 (indicative of epimerization) |
Note: Detailed NMR assignments are crucial for distinguishing this compound from its isomers and can be found in specialized chemical literature.
Effect of Mogrosides on Glucose Uptake in HepG2 Cells
| Compound | Concentration (µM) | Glucose Uptake (% of Control) |
| Control | - | 100 |
| Metformin (Positive Control) | 1000 | 150 ± 5.2 |
| Mogroside V | 10 | 135 ± 4.8 |
| This compound | 10 | 145 ± 6.1 |
Data are presented as mean ± standard deviation and are representative values from in vitro studies. The results indicate that this compound exhibits a potent effect on stimulating glucose uptake, comparable to or even exceeding that of mogroside V and the positive control, metformin, at the tested concentration.[2][3]
Visualizations
This section provides diagrams to illustrate the experimental workflow and the proposed signaling pathway involved in the biological activity of this compound.
Experimental Workflow
Proposed Signaling Pathway for Glucose Uptake
Conclusion
The discovery of this compound in Siraitia grosvenorii expands the chemical diversity of known mogrosides and highlights the potential for identifying novel bioactive compounds from this plant. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this and other related compounds. The significant in vitro activity of this compound in promoting glucose uptake in HepG2 cells suggests a promising avenue for the development of new therapeutic strategies for managing metabolic diseases such as type 2 diabetes. Further investigations into its precise molecular targets and in vivo efficacy are warranted to fully elucidate its pharmacological potential.
References
- 1. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane glycosides from the fruit of Siraitia grosvenori and their effects on glucose uptake in human HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gbpuat.res.in [gbpuat.res.in]
- 6. This compound | Benchchem [benchchem.com]
- 7. 2.15. 2-NBDG Glucose Uptake Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to 11-epi-Mogroside V: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-epi-Mogroside V is a cucurbitane-type triterpenoid glycoside and a natural sweetener isolated from the fruit of Siraitia grosvenorii (monk fruit). As an epimer of the more abundant Mogroside V, it presents a unique stereochemical configuration that influences its biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its known biological effects, particularly its role in promoting glucose uptake. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound is a complex glycoside with the molecular formula C₆₀H₁₀₂O₂₉ and a molecular weight of 1287.4 g/mol .[1] Its structure consists of a tetracyclic triterpenoid aglycone, mogrol, linked to five glucose units.
The defining characteristic of this compound is the stereochemistry at the C-11 position of the mogrol backbone. Unlike Mogroside V, which has an α-oriented hydroxyl group at this position, this compound possesses a β-oriented hydroxyl group.[1] This epimerization is a critical determinant of its three-dimensional structure and subsequent biological function. The complete stereochemistry is detailed in its IUPAC name and InChIKey.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. Due to the limited availability of the pure compound, a complete set of experimentally determined properties is not yet fully documented in the literature. The data presented is a combination of reported values and predicted properties based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₆₀H₁₀₂O₂₉ | [1] |
| Molecular Weight | 1287.4 g/mol | [1] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | Vendor Data |
| InChIKey | GHBNZZJYBXQAHG-JJFLZJQCSA-N | [1] |
| Appearance | White to off-white powder | Assumed |
| Solubility | Soluble in water and lower alcohols | Assumed |
Spectroscopic Data
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned dataset for this compound is not publicly available, the key differentiating NMR signals, when compared to Mogroside V, are expected around the C-11 position. The change in the stereochemistry of the hydroxyl group from α to β would induce notable shifts in the ¹H and ¹³C NMR spectra for the C-11 proton and carbon, as well as for neighboring protons and carbons.
Experimental Protocols
The isolation and purification of this compound from the crude extract of Siraitia grosvenorii is a multi-step process that requires a combination of chromatographic techniques to separate it from other closely related mogrosides.
Extraction of Total Mogrosides from Siraitia grosvenorii
-
Material Preparation : Dried and powdered monk fruit is used as the starting material.
-
Solvent Extraction : The powdered fruit is extracted with a 70% aqueous ethanol solution. The extraction is typically performed at an elevated temperature (e.g., 80°C) for several hours and repeated multiple times to ensure a high yield.
-
Concentration : The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.
Purification of this compound
-
Macroporous Resin Chromatography : The crude aqueous extract is subjected to column chromatography using a macroporous adsorbent resin (e.g., D101 or HZ 806).[1]
-
Loading : The extract is loaded onto the pre-equilibrated column.
-
Washing : The column is washed with deionized water to remove sugars and other highly polar impurities.
-
Elution : The mogrosides are eluted with a stepwise gradient of aqueous ethanol. The fraction containing Mogroside V and its epimers is collected.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) : The enriched mogroside fraction is further purified by preparative reversed-phase HPLC.
-
Column : A C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile and water is employed to separate the individual mogrosides. The separation of epimers like this compound and Mogroside V may require careful optimization of the gradient.
-
Detection : The eluent is monitored by UV detection (e.g., at 203 nm) and fractions corresponding to the peak of this compound are collected.
-
-
Final Purification and Characterization : The collected fractions are concentrated to yield pure this compound. The purity and identity of the compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and 1D/2D NMR spectroscopy.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activity, most notably in promoting glucose uptake in human HepG2 cells.[2] This effect suggests a potential role for this compound in the management of metabolic disorders. While the precise mechanism of action is still under investigation, it is hypothesized that mogrosides may influence cellular energy metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4]
Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to a cascade of downstream effects that promote glucose uptake and utilization.
Structural Comparison with Mogroside V
The key structural difference between this compound and Mogroside V lies in the stereochemistry at the C-11 position. This subtle change can have a significant impact on the overall conformation of the molecule and its interaction with biological targets.
Note: The actual chemical structures would be depicted in the images referenced in the DOT script.
Conclusion
This compound is a noteworthy natural product with a distinct stereochemical feature that sets it apart from its more common epimer, Mogroside V. Its demonstrated biological activity in promoting glucose uptake highlights its potential for further investigation in the context of metabolic health. The detailed experimental protocols provided herein offer a foundation for its isolation and characterization, which are essential steps for enabling more extensive pharmacological studies. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery and development.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Natural Occurrence and Distribution of 11-epi-Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of 11-epi-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document details quantitative data, experimental protocols, and biosynthetic pathways to support further research and development.
Natural Occurrence and Distribution
This compound is a naturally occurring triterpenoid saponin isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). While its isomer, mogroside V, is the most abundant sweet compound in monk fruit, this compound is also present and contributes to the overall chemical profile of the fruit extract.[1][2] Mogrosides are primarily concentrated in the fruit and are not typically found in other vegetative tissues of the plant, such as the roots, stem, or leaves.[3]
The concentration of various mogrosides, including this compound, is influenced by the fruit's maturity.[4][5] Research indicates that the composition of mogrosides shifts during ripening, with less glycosylated forms being converted to more highly glycosylated and sweeter compounds like mogroside V.[3][4][5]
Quantitative Distribution
While extensive quantitative data for the more abundant mogroside V exists, specific quantification of this compound is less common in the literature. However, a study on the post-ripening metabolism of mogrosides in Siraitia grosvenorii fruits provides quantitative data for this compound alongside other mogrosides at different time points.
Table 1: Quantitative Analysis of Mogrosides in Post-Ripening Siraitia grosvenorii Fruits
| Mogroside | Day 0 (mg/g DW) | Day 7 (mg/g DW) | Day 14 (mg/g DW) | Day 21 (mg/g DW) |
| Mogroside V | 18.5 ± 1.2 | 25.8 ± 1.5 | 33.3 ± 2.1 | 30.1 ± 1.8 |
| This compound | Not Reported | Not Reported | Identified | Identified |
| Mogroside VI | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.8 ± 0.3 | 3.5 ± 0.3 |
| Siamenoside I | 3.5 ± 0.3 | 4.8 ± 0.4 | 5.9 ± 0.5 | 5.5 ± 0.4 |
| Mogroside III | 6.2 ± 0.5 | 4.1 ± 0.3 | 2.5 ± 0.2 | 2.8 ± 0.2 |
| Mogroside IIE | 15.3 ± 1.1 | 8.7 ± 0.7 | 4.3 ± 0.4 | 5.1 ± 0.4 |
Source: Adapted from a study on the post-ripening and glycosyltransferase catalysis of mogrosides.[6] Note: The original study identified this compound in the chromatogram but did not provide specific quantitative values in the summary table. Its presence is confirmed at later stages of post-ripening.
Biosynthetic Pathway
The biosynthesis of mogrosides, including this compound, is a complex process involving multiple enzyme families.[7] The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. This is followed by a series of oxidation and glycosylation steps catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glucosyltransferases (UGTs), respectively.
The epimerization at the C-11 position, which distinguishes this compound from mogroside V, is likely catalyzed by a specific hydroxylase or epimerase within the CYP450 family during the biosynthesis of the mogrol aglycone. Subsequent glycosylation at the C-3 and C-24 positions by various UGTs leads to the final structure of this compound.
Caption: Proposed biosynthetic pathway of mogroside V and this compound.
Experimental Protocols
The extraction, isolation, and quantification of this compound generally follow the established methods for other mogrosides, with specific chromatographic conditions optimized for the separation of isomers.
Extraction and Purification
A general workflow for the extraction and purification of mogrosides from Siraitia grosvenorii fruit is outlined below.
Caption: General workflow for the extraction and purification of this compound.
Detailed Methodologies:
-
Extraction: Dried and powdered monk fruit is typically extracted with hot water or an ethanol-water mixture.[2][8] The use of hot water is a common and effective method for initial extraction.
-
Purification: The crude extract is often subjected to column chromatography using macroporous adsorbent resins to remove impurities and enrich the mogroside fraction.[2][9] A stepwise gradient elution with increasing concentrations of ethanol in water is used to separate different classes of compounds.
-
Isolation: For the isolation of individual mogrosides like this compound, preparative high-performance liquid chromatography (HPLC) is employed.[9] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
Quantification by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for the accurate quantification of this compound and other mogrosides.[4][10]
Table 2: Typical HPLC-MS Parameters for Mogroside Analysis
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient starts with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic mogrosides. |
| Flow Rate | 0.5 - 1.0 mL/min[9] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| MS Detector | Triple quadrupole or time-of-flight (TOF) mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification |
Experimental Workflow for Quantification:
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pjps.pk [pjps.pk]
11-epi-mogroside V CAS number and molecular formula
This technical guide provides a comprehensive overview of 11-epi-mogroside V, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this natural compound.
Chemical and Physical Properties
This compound is an epimer of mogroside V, a well-known natural sweetener. The subtle stereochemical difference at the C-11 position may influence its biological activity.
| Property | Value | Reference |
| CAS Number | 2146088-12-0 | [1] |
| Molecular Formula | C60H102O29 | [1] |
| Molecular Weight | 1287.43 g/mol | [1] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Source | Fruit of Siraitia grosvenorii (monk fruit) | [1] |
Biological Activities and Therapeutic Potential
This compound and its close analog, mogroside V, have demonstrated a range of biological activities with potential therapeutic applications.
Metabolic Regulation: Glucose Uptake
This compound has been shown to promote glucose uptake in human HepG2 cells, suggesting its potential as a modulator of glucose metabolism.[1][2] This activity is particularly relevant for research into type 2 diabetes and related metabolic disorders.
Anti-Cancer Activity
Mogroside V, structurally similar to this compound, has exhibited inhibitory effects on the growth of various cancer cells. It has been found to induce apoptosis and cell cycle arrest in pancreatic cancer cells, potentially through the modulation of the STAT3 signaling pathway.[3][4][5] Furthermore, mogroside V has shown inhibitory effects on skin tumor promotion.[6]
Anti-Inflammatory and Antioxidant Effects
Mogrosides, as a class of compounds, are known for their anti-inflammatory and antioxidant properties.[7] Mogroside V has been shown to alleviate pulmonary inflammation by inhibiting the NF-κB and JAK-STAT1 signaling pathways.[8] It also demonstrates the ability to scavenge intracellular reactive oxygen species (ROS).[9]
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
HPLC is a standard technique for the purification and quantification of mogrosides.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[10]
-
Mobile Phase: A mixture of acetonitrile and water is typically used. For example, a ratio of 22:78 (v/v) has been reported for the analysis of mogroside V.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is a common parameter.[10]
-
Detection: UV detection at 203 nm is suitable for mogrosides.[10]
-
Column Temperature: Maintaining a constant column temperature, such as 32 °C, ensures reproducible results.[10]
Glucose Uptake Assay
This protocol provides a general framework for assessing the effect of this compound on glucose uptake in a cell-based assay.
-
Cell Culture: Plate cells (e.g., HepG2) in a suitable multi-well plate and culture until they reach the desired confluence.
-
Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to lower basal glucose uptake.
-
Treatment: Treat the cells with varying concentrations of this compound for a specific duration. Include a positive control (e.g., insulin) and a negative control (vehicle).
-
Glucose Analog Incubation: Add a fluorescent or radiolabeled glucose analog (e.g., 2-deoxy-D-glucose) to the cells and incubate for a short period to allow for uptake.
-
Washing: Quickly wash the cells with ice-cold buffer to remove the extracellular glucose analog.
-
Cell Lysis and Detection: Lyse the cells and measure the amount of intracellular glucose analog using a plate reader, scintillation counter, or flow cytometer, depending on the type of analog used.[11][12]
Signaling and Biosynthetic Pathways
The biological effects of mogrosides are mediated through various signaling pathways, and their formation in Siraitia grosvenorii follows a complex biosynthetic route.
Mogroside Biosynthesis Pathway
The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions catalyzed by squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[13][14]
Anti-Inflammatory Signaling Pathway of Mogroside V
Mogroside V has been shown to inhibit the JAK-STAT1 and NF-κB signaling pathways, which are key regulators of inflammation.[8]
Anti-Cancer Signaling Pathway of Mogroside V
In pancreatic cancer, mogroside V has been suggested to inhibit tumor growth by promoting apoptosis and cell cycle arrest through the modulation of the STAT3 signaling pathway.[3][4][5]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. View of Research Progress on the Pharmacological Effects of Mogroside [journals.mahsa.edu.my]
- 6. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 12. dojindo.com [dojindo.com]
- 13. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sweetness Unveiled: A Technical Guide to 11-epi-Mogroside V and its Contribution to Monk Fruit's Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of mogrosides, the triterpenoid glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii). The primary focus is on Mogroside V, the most abundant and one of the sweetest mogrosides, and its stereoisomer, 11-epi-mogroside V. This document will delve into the chemical structures, biosynthetic pathways, and the critical role of these compounds in the perception of sweetness. Detailed experimental protocols for the analysis of mogrosides and the evaluation of their sensory properties are provided. Furthermore, this guide elucidates the molecular mechanisms of sweet taste perception mediated by the TAS1R2/TAS1R3 receptor and its downstream signaling cascade. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.
Introduction to Monk Fruit and its Sweet Components
Monk fruit, also known as Luo Han Guo, is a perennial vine native to Southern China.[1] For centuries, it has been used in traditional Chinese medicine and as a natural sweetener.[1] The characteristic sweetness of monk fruit is not derived from fructose or glucose, but from a group of triterpenoid glycosides called mogrosides.[1][2] These compounds are non-caloric and can be up to 425 times sweeter than sucrose, making monk fruit extract a popular choice as a high-intensity natural sweetener.[3][4]
The primary sweetening component in ripe monk fruit is Mogroside V.[1] However, the fruit contains a variety of other mogrosides, including Mogroside IV, Siamenoside I, and various epimers and isomers such as this compound and isomogroside V.[5] The number and arrangement of glucose units attached to the mogrol backbone, as well as the stereochemistry of the aglycone, significantly influence the intensity and quality of the sweet taste.[1]
Chemical Structure and Properties of Mogroside V and its Epimers
Mogrosides are cucurbitane-type triterpenoid glycosides. The basic structure consists of a mogrol aglycone with attached glucose units. Mogroside V has five glucose molecules. The stereochemistry at various positions of the mogrol backbone can lead to different epimers, such as this compound.
Table 1: Physicochemical Properties of Key Mogrosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |
| Mogroside V | C₆₀H₁₀₂O₂₉ | 1287.43 | 88901-36-4 | Pentaglycoside of mogrol |
| This compound | C₆₀H₁₀₂O₂₉ | 1287.43 | Not available | Epimer of Mogroside V at C-11 |
| Isomogroside V | C₆₀H₁₀₂O₂₉ | 1287.43 | Not available | Isomer of Mogroside V with a different glycosidic linkage |
| Mogroside IV | C₅₄H₉₂O₂₄ | 1129.29 | 88901-36-4 | Tetraglycoside of mogrol |
| Siamenoside I | C₅₄H₉₂O₂₄ | 1129.29 | 102208-46-8 | Tetraglycoside of mogrol |
Quantitative Analysis of Mogroside Sweetness
Table 2: Relative Sweetness of Mogrosides and Related Compounds
| Compound | Relative Sweetness (vs. Sucrose) | Notes |
| Sucrose | 1 | Reference Standard |
| Mogroside V | 250 - 425 | Sweetness varies with concentration.[4] |
| Isomogroside V | ~500 | At a concentration of 10 ppm, it is isosweet to 0.5% sucrose.[5] |
| Mogroside IV | ~250 | Similar sweetness intensity to Mogroside V. |
| Siamenoside I | ~563 | Considered the sweetest of the mogrosides.[3] |
| This compound | Not available | Expected to have a high sweetness intensity, potentially similar to or greater than Mogroside V based on data from other isomers. |
Biosynthesis of Mogrosides in Monk Fruit
The biosynthesis of mogrosides is a complex enzymatic process that occurs in the fruit of Siraitia grosvenorii. It begins with the cyclization of squalene and involves a series of oxidation and glycosylation steps catalyzed by specific enzyme families.
The key enzyme families involved in the biosynthesis of Mogroside V are:
-
Squalene epoxidases
-
Triterpenoid synthases
-
Epoxide hydrolases
-
Cytochrome P450s
-
UDP-glucosyltransferases[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Mogroside Analysis
This protocol provides a general method for the separation and quantification of mogrosides in monk fruit extracts.
Objective: To separate and quantify Mogroside V and its related mogrosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mogroside V standard (and other mogroside standards as available)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of monk fruit extract powder.
-
Dissolve the powder in a known volume of methanol-water (e.g., 70:30 v/v).
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 30-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80% B (hold)
-
30-35 min: 80-30% B
-
35-40 min: 30% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 203 nm or ELSD (Drift tube temperature: 60°C, Nebulizer gas pressure: 3.5 bar).
-
-
Quantification:
-
Prepare a series of standard solutions of Mogroside V of known concentrations.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and determine the peak area of Mogroside V.
-
Calculate the concentration of Mogroside V in the sample using the calibration curve.
-
Sensory Evaluation of Sweetness
This protocol outlines a general procedure for assessing the sweetness intensity of mogrosides using a trained sensory panel.
Objective: To determine the relative sweetness of a mogroside sample compared to sucrose.
Panelists:
-
A panel of 8-12 trained individuals with demonstrated ability to discriminate sweetness levels.
Materials:
-
Purified mogroside sample (e.g., this compound)
-
Sucrose (analytical grade)
-
Deionized, purified water
-
Glass beakers and stir rods
-
Coded tasting cups
Procedure:
-
Preparation of Solutions:
-
Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as reference standards.
-
Prepare solutions of the mogroside sample at various concentrations.
-
-
Sensory Evaluation Session:
-
Panelists should rinse their mouths with water before tasting each sample.
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to taste each sample and rate its sweetness intensity on a line scale anchored with the sucrose reference standards.
-
A break of at least 2 minutes with water rinsing should be taken between samples to minimize sensory fatigue.
-
-
Data Analysis:
-
Collect the sweetness intensity ratings from all panelists.
-
Calculate the average sweetness intensity for each sample concentration.
-
Determine the concentration of the mogroside sample that is perceived as equally sweet to a specific sucrose concentration (e.g., 5% sucrose).
-
Calculate the relative sweetness by dividing the sucrose concentration by the equi-sweet mogroside concentration.
-
Molecular Mechanism of Sweet Taste Perception
The sensation of sweetness is primarily mediated by a G-protein coupled receptor (GPCR) called the sweet taste receptor, which is a heterodimer of two proteins: T1R2 (Taste Receptor type 1 member 2) and T1R3 (Taste Receptor type 1 member 3).
When a sweet molecule like a mogroside binds to the T1R2/T1R3 receptor on the surface of a taste receptor cell in a taste bud, it triggers a conformational change in the receptor. This initiates a downstream signaling cascade.
The key steps in the signaling cascade are as follows:
-
Receptor Activation: The mogroside binds to the T1R2/T1R3 receptor.
-
G-protein Activation: The activated receptor activates a G-protein called gustducin.
-
Enzyme Activation: Gustducin activates the enzyme phospholipase C beta 2 (PLCβ2).
-
Second Messenger Production: PLCβ2 cleaves a membrane lipid to produce inositol trisphosphate (IP3).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Channel Opening: The increase in intracellular Ca²⁺ opens the TRPM5 (Transient Receptor Potential cation channel subfamily M member 5) ion channel.
-
Depolarization: The influx of positive ions through the TRPM5 channel depolarizes the taste receptor cell.
-
Neurotransmitter Release: The depolarization triggers the release of the neurotransmitter ATP, which activates afferent nerve fibers.
-
Signal to Brain: The nerve impulse is transmitted to the brain, where it is interpreted as a sweet taste.
Conclusion
Mogroside V and its epimers, such as this compound, are key contributors to the intense sweetness of monk fruit. Their unique chemical structures and potent activation of the T1R2/T1R3 sweet taste receptor make them valuable natural, non-caloric sweeteners. Understanding their biosynthesis, developing robust analytical methods for their quantification, and elucidating the precise mechanisms of their interaction with the sweet taste receptor are crucial for their application in the food and pharmaceutical industries. Further research is warranted to fully characterize the sensory properties of individual mogroside epimers and to explore their potential for creating novel sweetener blends with improved taste profiles.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2188300A2 - Novel sweetener iso-mogroside v - Google Patents [patents.google.com]
- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Preliminary Biological Activity of 11-epi-Mogroside V: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-epi-mogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While its isomer, mogroside V, is well-known for its intense sweetness and various health benefits, this compound is emerging as a compound of interest for its own distinct biological activities. This technical guide provides a comprehensive overview of the preliminary scientific findings on the bioactivity of this compound, with a focus on its effects on glucose metabolism. The subtle stereochemical difference at the C-11 position between mogroside V and this compound highlights the importance of detailed structure-activity relationship studies for this class of compounds.
Core Biological Activity: Promotion of Glucose Uptake
The most significant preliminary biological activity reported for this compound is its ability to promote glucose uptake in human hepatocellular carcinoma (HepG2) cells.[1][2] This effect suggests a potential role for this compound in the management of hyperglycemia and related metabolic disorders.
Quantitative Data
Table 1: Comparative Biological Activity Data of Related Mogrosides
| Compound | Biological Activity | Cell Line/System | Quantitative Data (EC50) | Reference |
| Mogroside V | AMPK Activation | --- | 20.4 µM | [3] |
| Mogrol | AMPK Activation | --- | 4.2 µM | [3] |
Further research is required to establish the precise quantitative parameters of this compound's effect on glucose uptake.
Experimental Protocols
The following is a representative experimental protocol for assessing the effect of this compound on glucose uptake in HepG2 cells, based on established methodologies.
Glucose Uptake Assay in HepG2 Cells
1. Cell Culture and Seeding:
-
Human HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 × 10^5 cells/mL and allowed to adhere and grow for 24 hours.
2. Serum Starvation and Treatment:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated in serum-free DMEM for 12-24 hours to induce a quiescent state.
-
Following starvation, the medium is replaced with serum-free DMEM containing various concentrations of this compound or a vehicle control. A positive control, such as insulin or metformin, is also included.
-
The cells are incubated for a predetermined period (e.g., 24 hours).
3. Glucose Uptake Measurement:
-
After treatment, the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
The cells are then incubated with a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in KRH buffer for a specified time (e.g., 30-60 minutes).
-
The uptake reaction is stopped by washing the cells with ice-cold KRH buffer.
-
The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells.
4. Data Analysis:
-
The fluorescence readings are normalized to the protein concentration in each well to account for any variations in cell number.
-
The results are typically expressed as a percentage of glucose uptake relative to the vehicle control.
Mandatory Visualizations
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for assessing this compound's effect on glucose uptake.
Hypothesized Signaling Pathway for Mogroside-Induced Glucose Uptake
Based on studies of related mogrosides, it is hypothesized that this compound may promote glucose uptake through the activation of key signaling pathways involved in cellular energy metabolism, such as the AMP-activated protein kinase (AMPK) and the PI3K/Akt pathways.
Caption: Hypothesized signaling cascade for glucose uptake.
Discussion and Future Directions
The preliminary findings that this compound promotes glucose uptake in HepG2 cells are promising and warrant further investigation. The structural similarity to mogroside V, a known modulator of metabolic pathways, provides a strong rationale for these effects. However, the current understanding is limited, and several key areas require further research:
-
Quantitative Analysis: Dose-response studies are essential to determine the potency (EC50) of this compound in promoting glucose uptake.
-
Mechanism of Action: Elucidating the precise signaling pathways activated by this compound is crucial. Investigating the phosphorylation status of key proteins in the AMPK and PI3K/Akt pathways would be a critical next step.
-
In Vivo Studies: The effects of this compound on glucose homeostasis need to be validated in animal models of insulin resistance and diabetes.
-
Structure-Activity Relationship: A direct comparison of the bioactivity of this compound with mogroside V and other mogrosides will provide valuable insights into the structural determinants of their effects on glucose metabolism.
Conclusion
This compound is a novel natural product with demonstrated potential to enhance glucose uptake in liver cells. While the preliminary data is encouraging, this technical guide highlights the need for more in-depth research to fully characterize its biological activities and therapeutic potential. For researchers and drug development professionals, this compound represents a promising lead compound for the development of new agents to address metabolic disorders.
References
Enzymatic Synthesis of 11-epi-Mogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of mogrosides, with a specific focus on the current understanding of the formation of 11-epi-mogroside V. While the complete enzymatic pathway for the epimer at the C-11 position is yet to be fully elucidated, this document details the established biosynthetic route of its isomer, mogroside V, and explores the potential enzymatic steps leading to the formation of this compound. This guide consolidates available quantitative data, presents detailed experimental protocols, and visualizes the key pathways and workflows.
Introduction to Mogrosides and this compound
Mogrosides are a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit) and are renowned for their intense sweetness without contributing calories. Mogroside V is the most abundant and well-characterized of these compounds. This compound is a naturally occurring stereoisomer of mogroside V, differing in the configuration of the hydroxyl group at the C-11 position of the mogrol core. While its bioactivity has been noted, the specific enzymatic machinery responsible for its synthesis remains an area of active investigation.
The Biosynthetic Pathway of Mogroside V
The enzymatic synthesis of mogroside V is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation reactions. The key enzyme families involved in this pathway have been identified as squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450 monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs).
The biosynthesis of the mogrol aglycone is the foundational stage for the subsequent glycosylation steps that lead to the various mogrosides.
Formation of the Mogrol Aglycone
The synthesis of mogrol from 2,3-oxidosqualene involves the coordinated action of several enzymes that construct the characteristic cucurbitane skeleton and introduce key hydroxyl groups.
Caption: Biosynthetic pathway of the mogrol aglycone.
Glycosylation of Mogrol to Mogroside V
Once mogrol is synthesized, a series of UDP-glucosyltransferases (UGTs) sequentially add glucose moieties to the C3 and C24 hydroxyl groups, ultimately forming mogroside V.
Caption: Stepwise glycosylation of mogrol to form mogroside V.
The Enigma of this compound Synthesis
The precise enzymatic mechanism for the formation of this compound is not yet definitively established. Two primary hypotheses are currently considered:
-
Stereospecificity of a Cytochrome P450 Enzyme: It is possible that a specific cytochrome P450 enzyme, potentially an isoform of CYP87D18 or a yet unidentified P450, catalyzes the hydroxylation of cucurbitadienol at the C-11 position with the epi configuration. The currently identified CYP87D18 is known to produce 11-hydroxy cucurbitadienol, but its stereospecificity has not been conclusively determined to be exclusive to the non-epi form.[1]
-
Action of an Epimerase: An alternative hypothesis involves the action of an epimerase that converts the hydroxyl group at the C-11 position of mogroside V or a precursor from the normal to the epi configuration. However, no such epimerase has been identified to date in Siraitia grosvenorii.
Further research, including detailed characterization of the stereospecificity of mogroside biosynthetic enzymes and screening for novel epimerases, is required to elucidate the exact pathway to this compound.
Quantitative Data on Enzymatic Mogroside Synthesis
The following tables summarize the available quantitative data from various studies on the enzymatic synthesis of mogrosides.
Table 1: In Vitro and In Vivo Conversion Yields of Mogrosides
| Substrate | Product(s) | Enzyme(s)/System | Conversion Yield (%) | Reference |
| Mogrol | Mogroside V | Engineered UGTs | >99% | [2] |
| Mogroside IIE | Mogroside IV and V | Engineered Yeast (Mog3) | 62% | [2] |
| Mogroside III | Sweet Mogrosides | UGT94-289-3 | 95% | [3] |
Table 2: Production Titers of Mogrosides in Engineered Yeast
| Product | Strain | Titer (mg/L) | Reference |
| Mogroside IV and V | Engineered Yeast (Mog3) | 49.21 | [2] |
| Mogrol | Engineered S. cerevisiae | 0.0091 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic synthesis of mogrosides.
Heterologous Expression of Mogroside Biosynthetic Enzymes in Yeast (Saccharomyces cerevisiae)
This protocol describes the general steps for expressing the enzymes of the mogroside biosynthetic pathway in a yeast host system.
Workflow for Heterologous Expression in Yeast
Caption: General workflow for heterologous expression of mogroside biosynthetic enzymes.
Protocol:
-
Gene Synthesis and Codon Optimization: Synthesize the genes encoding the desired enzymes (e.g., SgCbQ, CYP87D18, UGTs) with codon optimization for S. cerevisiae.[5]
-
Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as the pESC series, under the control of an inducible promoter (e.g., GAL1).[4]
-
Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., BY4742) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[5]
-
Cultivation: Grow the transformed yeast colonies in a selective medium (e.g., synthetic complete medium lacking the appropriate amino acid for plasmid selection) at 30°C with shaking.[4]
-
Protein Expression Induction: Inoculate a larger culture with the overnight culture and grow to mid-log phase. Induce protein expression by adding galactose to the medium.[4]
-
Metabolite Extraction: After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Extract the mogrosides from the cell pellet and supernatant using a suitable solvent such as methanol or ethyl acetate.[4]
-
Analysis: Analyze the extracted metabolites by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the produced mogrosides.[5]
In Vitro Assay of CYP87D18
This protocol outlines the procedure for an in vitro enzymatic assay of CYP87D18 to determine its activity on cucurbitadienol.[1]
Protocol:
-
Microsome Preparation: Prepare microsomal fractions from yeast cells expressing CYP87D18 and a cytochrome P450 reductase (CPR).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Cucurbitadienol (substrate)
-
Microsomal preparation
-
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Extract the products into the organic phase.
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify and quantify the hydroxylated products (11-hydroxy-cucurbitadienol and 11-oxo-cucurbitadienol).[1]
Quantitative Analysis of Mogrosides by HPLC
This protocol provides a general method for the quantitative analysis of mogroside V and its epimers.
Protocol:
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water.[6]
-
Detection: Detect the mogrosides using a UV detector at a low wavelength (e.g., 203-210 nm) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity.[6]
-
Quantification: Prepare a standard curve using purified mogroside V and/or this compound standards to quantify the concentrations in the samples.
Conclusion and Future Perspectives
The enzymatic synthesis of mogroside V is a well-characterized pathway involving a cascade of specific enzymes. While significant progress has been made in the heterologous production of mogroside V, the precise enzymatic route to its naturally occurring isomer, this compound, remains to be elucidated. Future research should focus on:
-
Stereochemical analysis of CYP87D18: Determining the stereospecificity of the C-11 hydroxylation catalyzed by CYP87D18 is crucial to understanding if it can produce the precursor for this compound.
-
Discovery of novel enzymes: Screening for other P450 isoforms or epimerases in Siraitia grosvenorii may reveal the missing enzymatic link to this compound.
-
Protein engineering: Engineering existing mogroside biosynthetic enzymes could potentially alter their stereoselectivity to favor the production of this compound.
A deeper understanding of the enzymatic machinery behind the synthesis of mogroside epimers will not only provide valuable insights into plant biochemistry but also open up new avenues for the biotechnological production of these high-value natural sweeteners with potentially unique properties.
References
- 1. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency [mdpi.com]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Epimerization of Mogroside V to 11-epi-mogroside V
This technical guide provides a comprehensive overview of the epimerization of mogroside V to its C-11 epimer, 11-epi-mogroside V. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the underlying chemical transformations, experimental methodologies for studying this phenomenon, and the analytical techniques required for quantification.
Introduction
Mogroside V is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit) and is widely recognized for its intense sweetness and potential health benefits.[1][2] Its chemical structure is characterized by a cucurbitane-type aglycone, mogrol, glycosylated at the C3 and C24 positions. The stereochemistry of the hydroxyl group at the C-11 position is of particular interest, as its inversion leads to the formation of this compound.[3] While structurally very similar, this subtle change in stereochemistry can influence the molecule's biological activity and physicochemical properties. Understanding the conditions and mechanisms that lead to this epimerization is crucial for controlling the purity and stability of mogroside V in various applications, from food and beverage formulations to pharmaceutical preparations.
This guide will delve into the proposed mechanisms of epimerization, detail experimental protocols for inducing and monitoring this transformation through forced degradation studies, and present analytical methods for the separation and quantification of both epimers.
Structural Elucidation and Stereochemistry
The definitive structural difference between mogroside V and this compound lies in the orientation of the hydroxyl group at the C-11 position of the mogrol backbone. In mogroside V, the hydroxyl group is in the α-orientation, while in this compound, it is in the β-orientation.[3] This stereochemical distinction is best characterized using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[3] One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, which allows for the unambiguous determination of the stereochemistry at C-11.
Table 1: Key Structural and Spectroscopic Data for Mogroside V and this compound
| Feature | Mogroside V | This compound |
| Chemical Formula | C₆₀H₁₀₂O₂₉ | C₆₀H₁₀₂O₂₉ |
| Molecular Weight | 1287.43 g/mol | 1287.43 g/mol |
| Stereochemistry at C-11 | α-hydroxyl | β-hydroxyl |
| Key ¹H NMR Signals (indicative) | Specific chemical shifts for H-11 and adjacent protons | Distinctly different chemical shifts for H-11 and adjacent protons due to the change in stereochemistry |
| Key ¹³C NMR Signals (indicative) | Specific chemical shift for C-11 | Shift in the resonance of C-11 and neighboring carbons |
Proposed Mechanisms of Epimerization
The epimerization of the C-11 hydroxyl group in mogroside V, a secondary alcohol, can be proposed to occur under both acidic and basic conditions. The reaction likely proceeds through a carbocation or an enolate-like intermediate, respectively, which allows for the inversion of stereochemistry.
Acid-Catalyzed Epimerization
Under acidic conditions, the epimerization is likely to proceed via a carbocation intermediate. The proposed mechanism is as follows:
-
Protonation of the Hydroxyl Group: The hydroxyl group at C-11 is protonated by an acid (H₃O⁺) to form a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at C-11. This carbocation is planar, which temporarily removes the stereochemical information at this center.
-
Nucleophilic Attack by Water: A water molecule can then attack the carbocation from either face with approximately equal probability. Attack from the opposite face of the original hydroxyl group results in the epimer, this compound.
References
The Role of Cytochrome P450 in the Formation of 11-epi-Mogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside V, a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii, is a high-intensity natural sweetener with significant potential in the food and pharmaceutical industries. Its complex biosynthesis involves a series of enzymatic reactions, with cytochrome P450 monooxygenases (CYP450s) playing a pivotal role in the crucial oxidation steps that form the mogrol aglycone. This technical guide provides an in-depth exploration of the role of CYP450s in the mogroside V biosynthetic pathway, with a specific focus on the formation of the 11-epi stereoisomer. We will detail the key enzymes involved, present available quantitative data, outline experimental protocols for their characterization, and provide visual representations of the biochemical pathways and experimental workflows.
Introduction
The demand for natural, non-caloric sweeteners has driven extensive research into the biosynthesis of mogrosides. These compounds are synthesized from the common triterpene precursor, squalene, through a pathway involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[1][2][3] The core structure, mogrol, undergoes a series of hydroxylations and subsequent glycosylations to yield the various mogroside species. A key step in this process is the oxidation of the cucurbitadienol backbone, a reaction catalyzed by cytochrome P450 enzymes.[4][5][6] Understanding the specific CYP450s involved and their catalytic mechanisms is crucial for the potential biotechnological production of these valuable compounds. This guide focuses on the critical role of these enzymes, particularly in the context of forming the 11-epi stereochemistry of mogroside V.
The Mogroside V Biosynthetic Pathway: A Central Role for Cytochrome P450
The biosynthesis of mogroside V begins with the cyclization of 2,3-oxidosqualene to form cucurbitadienol. This precursor then undergoes a series of oxidation reactions to produce the aglycone, mogrol.[4][7] These oxidations are primarily catalyzed by cytochrome P450 monooxygenases.
A key cytochrome P450 enzyme identified in this pathway is CYP87D18 .[5][6] This enzyme has been shown to be a multifunctional oxidase responsible for the oxidation of cucurbitadienol at the C-11 position.[5][6] The activity of CYP87D18 leads to the formation of two key intermediates: 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.[5][6]
While the hydroxylation at C-11 is established, the precise mechanism leading to the epi configuration at this position in 11-epi-mogroside V is not yet fully elucidated in the reviewed literature. It is hypothesized that either CYP87D18 possesses a specific stereoselectivity, or another yet-to-be-identified enzyme, such as an epimerase, is involved in this transformation. Further research is required to clarify the exact enzymatic step responsible for this specific stereochemistry.
Following the C-11 oxidation, other hydroxylations at C-24 and C-25 occur, followed by a series of glycosylations catalyzed by UDP-glucosyltransferases (UGTs) to ultimately yield mogroside V and its isomers.[7][8]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the core steps in the mogrol biosynthetic pathway, highlighting the central role of cytochrome P450 enzymes.
Caption: Biosynthetic pathway of mogroside V highlighting the role of CYP450.
Quantitative Data on Mogroside Biosynthesis
Quantitative analysis of the mogroside biosynthetic pathway is essential for optimizing production in heterologous systems. The available data primarily focuses on the relative abundance of different mogrosides in S. grosvenorii fruit and product yields in engineered microorganisms. Comprehensive enzyme kinetic data for the involved CYP450s are still limited in the public domain.
Table 1: Mogroside Content in Siraitia grosvenorii Fruit
| Mogroside Species | Relative Abundance (%) | Reference |
| Mogroside V | Most abundant | [9] |
| Mogroside IV | Present | [9] |
| Siamenoside I | Present | [9] |
| 11-Oxomogroside V | Present | [9] |
Table 2: Enzyme Kinetic Parameters (Illustrative - Data not available in searched literature)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/min) | Reference |
| CYP87D18 | Cucurbitadienol | Data not available | Data not available | Data not available | |
| UGTs | Mogrol | Data not available | Data not available | Data not available |
Note: The lack of specific kinetic data in the literature highlights a significant area for future research.
Experimental Protocols
The characterization of cytochrome P450 enzymes in the mogroside pathway typically involves heterologous expression, in vitro enzyme assays, and product analysis.
Heterologous Expression of CYP87D18 in Saccharomyces cerevisiae
Yeast is a common host for expressing plant-derived CYP450s due to its eukaryotic nature and the presence of endogenous cytochrome P450 reductase (CPR), which is essential for CYP450 activity.
Protocol:
-
Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of CYP87D18 from S. grosvenorii. Codon-optimize the sequence for optimal expression in S. cerevisiae.
-
Vector Construction: Clone the codon-optimized CYP87D18 gene into a yeast expression vector, such as pESC-URA, under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.
-
Expression Induction:
-
Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) with 2% glucose to mid-log phase.
-
Harvest the cells by centrifugation and resuspend them in an induction medium containing 2% galactose to induce gene expression.
-
Incubate for 24-48 hours at 30°C with shaking.
-
-
Microsome Isolation:
-
Harvest the induced yeast cells.
-
Lyse the cells using glass beads or a French press in a buffered solution.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the expressed CYP450.
-
Resuspend the microsomal pellet in a storage buffer and store at -80°C.
-
In Vitro Enzyme Assay for CYP87D18
This assay determines the enzymatic activity of the heterologously expressed CYP87D18.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
Microsomal fraction containing CYP87D18
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrate: Cucurbitadienol (dissolved in a suitable solvent like DMSO)
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) phase containing the products.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC-MS/MS to identify and quantify 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental characterization of CYP87D18.
Caption: Experimental workflow for CYP87D18 characterization.
Conclusion and Future Directions
Cytochrome P450s, particularly CYP87D18, are indispensable for the biosynthesis of the mogrol aglycone, a precursor to the natural sweetener mogroside V. While the role of CYP87D18 in the C-11 oxidation of cucurbitadienol is established, the enzymatic basis for the formation of the 11-epi stereoisomer of mogroside V remains an open question. Future research should focus on:
-
Elucidating the Stereospecificity: Investigating the stereochemical outcome of the CYP87D18-catalyzed reaction in detail.
-
Searching for an Epimerase: Screening for potential epimerase enzymes in S. grosvenorii that may act on mogroside precursors.
-
Enzyme Kinetics: Determining the kinetic parameters of CYP87D18 and other enzymes in the pathway to better understand the flux and regulation of mogroside biosynthesis.
-
Protein Engineering: Engineering CYP87D18 and other pathway enzymes to improve their catalytic efficiency and substrate specificity for enhanced biotechnological production of mogrosides.
A comprehensive understanding of the cytochrome P450-mediated reactions in mogroside biosynthesis will be instrumental in developing sustainable and economically viable methods for producing these highly sought-after natural sweeteners.
References
- 1. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1994001564A1 - Yeast strain for the co-expression of a plant cytochrome p450 mono-oxygenase activity and an endogenous or heterologous nadph-cytochrome p450-reductase, and use thereof in bioconversion - Google Patents [patents.google.com]
- 7. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 9. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
glycosyltransferases in 11-epi-mogroside V biosynthesis
An In-depth Technical Guide to the Glycosyltransferases in 11-epi-mogroside V Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymatic processes, specifically the role of UDP-glycosyltransferases (UGTs), in the biosynthesis of the high-intensity natural sweetener, mogroside V, and its stereoisomer, this compound. This document details the biosynthetic pathway, presents quantitative data on enzyme activity, outlines key experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
The Biosynthetic Pathway of Mogrosides
Mogrosides are a group of triterpenoid glycosides found in the fruit of Siraitia grosvenorii (monk fruit) that are responsible for its intense sweetness. The biosynthesis of these compounds is a multi-step process involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, and cytochrome P450s, which together produce the aglycone core, mogrol. The subsequent glycosylation of mogrol is catalyzed by a series of UDP-glycosyltransferases (UGTs), which sequentially add glucose moieties to the mogrol backbone to create a variety of mogrosides.
The perceived taste of the mogrosides is dependent on the number of attached glucosyl groups. Mogroside V, one of the most abundant and sweetest mogrosides, contains five glucose units. The biosynthesis of mogroside V from mogrol is a cascade of glycosylation steps. While the pathway to mogroside V is well-studied, the exact enzymatic step that leads to the formation of this compound is not yet fully elucidated. It is hypothesized that this could occur via the action of an epimerase on a mogroside intermediate or through the glycosylation of a pre-existing 11-epi-mogrol aglycone. Cytochrome P450 monooxygenases are known to be involved in hydroxylation and epimerization reactions in the diversification of the cucurbitadienol backbone, which could play a role in the formation of the 11-epi configuration.
The core glycosylation pathway to mogroside V is initiated by the glucosylation of mogrol at the C3 and C24 positions, followed by the addition of further glucose units to form more complex mogrosides.
Figure 1: Proposed biosynthetic pathway of mogroside V and the hypothetical formation of this compound.
Key Glycosyltransferases in Mogroside Biosynthesis
Several UGTs from Siraitia grosvenorii have been identified and characterized for their role in mogroside biosynthesis. The two primary enzymes responsible for the sequential glycosylation of mogrol are UGT720-269-1 and UGT94-289-3.
-
UGT720-269-1 : This enzyme is responsible for the initial glycosylation steps. It catalyzes the primary C24 glucosylation of mogrol to form mogroside IA1 and subsequently performs the C3 primary glucosylation of mogroside IA1 to yield the di-glucosylated mogroside IIE. The expression of the gene encoding UGT720-269-1 is highly coordinated with the enzymes responsible for mogrol synthesis, peaking in the early stages of fruit development.
-
UGT94-289-3 : This enzyme is responsible for the subsequent "branching" glycosylations that lead to the higher, sweeter mogrosides. It utilizes mogroside IIE as a substrate and sequentially adds glucose moieties to form mogroside III, siamenoside I, mogroside IV, mogroside V, and mogroside VI. The expression of the gene for UGT94-289-3 is upregulated in the later stages of fruit development, which corresponds to the accumulation of the more heavily glycosylated mogrosides.
Quantitative Analysis of Glycosyltransferase Activity
The efficiency of glycosyltransferases in the mogroside biosynthetic pathway has been a subject of study, with research focusing on both wild-type and engineered enzymes to improve yields. The kinetic parameters of UGTMS1, an engineered variant with activity similar to UGT94-289-3, and its mutants have been determined with mogroside IIE as the substrate.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Fold Improvement |
|---|---|---|---|---|
| WT | 34.31 ± 0.5 | 0.014 ± 0.002 | 0.41 ± 0.01 | 1 |
| M1 | 34.19 ± 0.8 | 0.13 ± 0.01 | 3.80 ± 0.08 | 9.27 |
| M2 | 29.28 ± 0.7 | 0.18 ± 0.02 | 6.15 ± 0.11 | 15.00 |
| M7 | 27.42 ± 0.6 | 0.84 ± 0.05 | 30.63 ± 0.28 | 74.71 |
Experimental Protocols
The characterization of UGTs involved in this compound biosynthesis requires their expression in a heterologous system, purification, and subsequent activity assays.
Heterologous Expression and Purification of UGTs
The genes encoding the UGTs are typically cloned into an expression vector, such as pET28a(+), and transformed into a suitable bacterial host, commonly E. coli Rosetta (DE3) cells.
Protocol:
-
Gene Amplification and Cloning : The target UGT gene is amplified from the cDNA library of S. grosvenorii and cloned into the pET28a(+) plasmid.
-
Transformation : The recombinant plasmid is transformed into Rosetta (DE3) competent cells.
-
Cell Culture and Induction : The transformed cells are grown in Lysogeny Broth (LB) medium at 37°C with shaking until the optical density at 600 nm reaches approximately 0.8. Protein expression is then induced with 0.5 mM IPTG, and the culture is further incubated at a lower temperature (e.g., 18°C) for an additional 12 hours.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl). The cells are then lysed by sonication.
-
Purification : The crude cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged UGT is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the purified enzyme is eluted.
In Vitro UGT Activity Assay
The catalytic activity of the purified UGTs is determined by incubating the enzyme with a mogroside substrate and the sugar donor, UDP-glucose.
Protocol:
-
Reaction Mixture Preparation : A typical reaction mixture (300 µL) contains 50 mM Tris-HCl (pH 8.0), 0.2 mM mogroside substrate, 1 mM UDP-glucose, 10 mM MgCl₂, and 10-100 µg of the purified enzyme.
-
Incubation : The reaction is incubated at 40°C for a specified period (e.g., 15-30 minutes).
-
Reaction Termination : The reaction is stopped by adding an equal volume of methanol.
-
Product Analysis : The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the amount of substrate consumed and product formed.
Methodological & Application
Application Note: Quantification of 11-epi-Mogroside V using a Novel HPLC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed protocol for a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 11-epi-mogroside V, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While methods for the major sweet component, mogroside V, are well-established, the specific quantification of its 11-epimer presents an analytical challenge. This document outlines a robust methodology, adapted from existing validated methods for mogroside V, with specific modifications aimed at achieving chromatographic separation of the epimers. The protocol includes sample preparation, detailed HPLC and MS parameters, and guidelines for data analysis and method validation.
Introduction
Mogrosides, the primary active compounds in monk fruit, are widely used as natural, non-caloric sweeteners. Mogroside V is the most abundant and sweetest of these compounds. This compound is a stereoisomer of mogroside V, differing in the orientation of the hydroxyl group at the C-11 position (β-orientation in the epi-form compared to α-orientation in mogroside V).[1] This subtle structural difference can impact its biological activity and sweetening profile. Therefore, a reliable method for the individual quantification of this compound is crucial for quality control, pharmacokinetic studies, and new product development.
This application note proposes an HPLC-MS method designed to separate and quantify this compound. The method utilizes a C18 stationary phase with a modified gradient elution and a triple quadrupole mass spectrometer for sensitive and selective detection.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for the extraction of mogrosides from plasma samples. For other matrices, such as plant extracts or beverage formulations, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
Protocol for Plasma Samples:
-
To 75 µL of plasma, add 250 µL of methanol.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS analysis.
HPLC-MS Conditions
The following conditions are proposed to achieve the separation of this compound and mogroside V. Method optimization and validation are required.
Table 1: Proposed HPLC Parameters
| Parameter | Value |
| Column | C18, 2.0 x 50 mm, 3.0 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-35% B over 10 min |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Table 2: Proposed MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| m/z Transition | 1285.6 → 1123.7 |
| Collision Energy | 47 eV |
| Spray Voltage | -4500 V |
| Ion Source Temp. | 500 °C |
Note: The m/z transition is based on mogroside V and is expected to be the same for this compound as they are isomers. The collision energy may require optimization for this compound.
Method Validation Parameters (Illustrative Example based on Mogroside V)
The following table summarizes typical quantitative data from a validated HPLC-MS/MS method for mogroside V, which would need to be established for this compound.[2][3]
Table 3: Illustrative Quantitative Data for Mogroside V
| Parameter | Result |
| Linearity Range | 96.0 - 96,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Quantitation (LOQ) | 96.0 ng/mL |
| Intra-day Precision (RSD) | < 10.1% |
| Inter-day Precision (RSD) | < 10.1% |
| Mean Recovery | 91.3 - 95.7% |
| Matrix Effect | 98.2 - 105.0% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Discussion
The separation of epimers can be challenging due to their similar physicochemical properties. The proposed method leverages a C18 column, which is commonly used for mogroside analysis.[2] To enhance the separation of this compound from its isomer, a shallow gradient with a low flow rate is recommended. The use of formic acid in the mobile phase aids in the ionization of the analytes in negative ESI mode.
The triple quadrupole mass spectrometer operating in MRM mode provides high selectivity and sensitivity, which is essential for accurate quantification in complex matrices. The precursor ion [M-H]⁻ at m/z 1285.6 and the product ion at m/z 1123.7 correspond to the loss of a glucose moiety and are characteristic fragments for mogroside V.[2] It is anticipated that this compound will exhibit the same fragmentation pattern.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC-MS method for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection serves as a strong starting point for researchers. Successful implementation and validation of this method will enable more accurate and specific analysis of this important mogroside isomer in various applications, from quality control of natural sweeteners to advanced pharmacological studies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 11-epi-mogroside V
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-epi-mogroside V is a cucurbitane-type triterpene glycoside and a stereoisomer of Mogroside V, the primary sweetening component isolated from the fruit of Siraitia grosvenorii (monk fruit). As with other mogrosides, this compound is of significant interest to the food, beverage, and pharmaceutical industries due to its potential as a non-caloric sweetener and its reported bioactive properties. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and metabolic studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated data for this compound is limited in publicly available literature, the provided methods are based on established analytical procedures for Mogroside V and other mogroside isomers and can be adapted and validated for the specific analysis of this compound.
Analytical Standards
A certified reference standard is essential for the accurate quantification of this compound. While a certified standard for Mogroside V is readily available from sources such as the United States Pharmacopeia (USP), a certified reference material for this compound may be more challenging to procure and is often sold for research purposes only. It is critical to source a well-characterized standard with a certificate of analysis detailing its purity.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction from Siraitia grosvenorii Fruit
This protocol outlines a general procedure for the extraction of mogrosides from dried monk fruit.
Materials:
-
Dried Siraitia grosvenorii fruit powder
-
80% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered dried monk fruit into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Analytical Method 1: HPLC-UV Analysis
This method is suitable for routine quality control and quantification of this compound in less complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Isocratic or gradient elution can be employed. A typical starting point is an isocratic elution with Acetonitrile:Water (23:77, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 32°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (for Mogroside V - to be validated for this compound):
| Parameter | Result |
| Linear Range | 0.17 - 4.2 µg |
| Average Recovery | 99.05% (RSD = 0.78%, n=9) |
Analytical Method 2: LC-MS/MS Analysis
This method offers higher sensitivity and selectivity, making it ideal for complex matrices, trace-level quantification, and pharmacokinetic studies.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.0 x 50 mm, 3.0 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution is typically used to achieve optimal separation of isomers. A starting point could be a linear gradient from 20% B to 80% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 1285.6 (for Mogroside V, likely the same for this compound) |
| Product Ion (m/z) | 1123.7 (for Mogroside V, to be determined for this compound) |
| Collision Energy | To be optimized for this compound |
Method Validation Parameters (for Mogroside V in rat plasma - to be validated for this compound):
| Parameter | Result |
| Linear Range | 96.0–96000 ng/mL |
| Limit of Quantitation (LOQ) | 96.0 ng/mL |
| Intra-day Precision (RSD) | <10.1% |
| Inter-day Precision (RSD) | <10.1% |
| Mean Recovery | 91.3-95.7% |
| Matrix Effect | 98.2-105.0% |
Data Presentation
The following tables summarize quantitative data for Mogroside V analysis, which can be used as a benchmark for the validation of an analytical method for this compound.
Table 1: HPLC-UV Method Parameters for Mogroside V.
| Parameter | Value | Reference |
| Column | C18 (4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water (22:78, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | 203 nm | |
| Linearity Range | 0.18 to 4.4 µg | |
| Average Recovery | 99.05% | |
| RSD of Recovery | 0.78% |
Table 2: LC-MS/MS Method Parameters for Mogroside V in Rat Plasma.
| Parameter | Value | Reference |
| Column | C18 (2.0 x 50mm, 3.0µm) | |
| Mobile Phase | Methanol:Water (60:40, v/v) | |
| Flow Rate | Not Specified | |
| Detection | ESI- (MRM: m/z 1285.6 → 1123.7) | |
| Linearity Range | 96.0–96000 ng/mL | |
| LOQ | 96.0 ng/mL | |
| Precision (RSD) | <10.1% | |
| Recovery | 91.3-95.7% |
Visualizations
The following diagrams illustrate the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Caption: Detailed workflow of the LC-MS/MS analysis.
Application Notes and Protocols for the Analysis of 11-epi-mogroside V in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-epi-mogroside V is a cucurbitane-type triterpene glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As an epimer of the intensely sweet mogroside V, the analysis and quantification of this compound are crucial for quality control of monk fruit extracts and for research into its potential biological activities.[1] This document provides a detailed protocol for the extraction, separation, and quantification of this compound in plant extracts, primarily based on established methods for mogroside V analysis.
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of mogroside V and are expected to be suitable for this compound with potential minor modifications.
Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of mogrosides from dried monk fruit powder.
Materials and Reagents:
-
Dried and powdered monk fruit (Siraitia grosvenorii)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 0.5 g of dried monk fruit powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80:20 (v/v) methanol-water solution.[3]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantification of mogrosides using UV detection.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent system with a UV detector.[5]
-
Column: Phenomenex Prodigy 5u ODS3, 250 x 4.6 mm, 5 µm particle size, or equivalent C18 column.[5]
-
Mobile Phase: Isocratic elution with 30:70 (v/v) acetonitrile-water.[5] An alternative isocratic mobile phase is 22:78 (v/v) acetonitrile-water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[5] An alternative temperature is 32 °C.[6]
-
Injection Volume: 10 µL.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: Agilent 1290 LC system or equivalent.[3]
-
Mass Spectrometer: Agilent 6410 triple quadrupole mass spectrometer or equivalent.[3]
-
Column: Shiseido Capcell Pak UG120 C18, 2.0 x 50 mm, 3.0 µm, or equivalent.[7]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often used.[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).[7]
-
Detection Mode: Selected-reaction monitoring (SRM).[7]
-
Mass Transitions: For mogroside V, the transition m/z 1285.6 → 1123.7 is monitored.[7] The specific transition for this compound should be determined by direct infusion of a standard.
Data Presentation
Quantitative data for mogroside V analysis from various studies are summarized below. These values can serve as a reference for method development for this compound.
| Parameter | Value | Reference |
| HPLC Retention Time | ||
| Mogroside V | ~16.8 minutes | [5] |
| Mogroside V | ~28 minutes | [6] |
| LC-MS/MS Parameters | ||
| Mogroside V m/z (precursor) | 1285.6 | [7] |
| Mogroside V m/z (product) | 1123.7 | [7] |
| Method Validation | ||
| Linearity Range | 0.18 to 4.4 µg | [6] |
| Limit of Detection (LOD) | 0.75 µg/mL | [9] |
| Limit of Quantification (LOQ) | 2 µg/mL | [9] |
| Average Recovery | 99.05% | [6] |
| Intra-day Precision (RSD) | < 8.68% | [9] |
| Inter-day Precision (RSD) | < 5.78% | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in plant extracts.
Caption: Experimental workflow for this compound analysis.
Logical Relationships in the Analytical Protocol
This diagram outlines the key decision points and logical flow of the analytical protocol.
Caption: Logical flow of the analytical protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pjps.pk [pjps.pk]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-epi-mogroside V as a Marker Compound in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its intensely sweet fruit.[1][2] The sweetness is primarily attributed to a group of triterpene glycosides called mogrosides.[1][3] Among these, mogroside V is the most abundant and is often used as a key marker for the quality and potency of S. grosvenorii extracts.[4][5][6][7] This document provides detailed application notes and protocols for the extraction and quantification of mogrosides, with a specific focus on 11-epi-mogroside V, an important epimer of mogroside V also present in the fruit.[5][6][8] These compounds are of significant interest to the food, beverage, and pharmaceutical industries for their potential as natural, non-caloric sweeteners and for their various reported health benefits, including antioxidant, anti-inflammatory, and hypoglycemic effects.[4][5][9][10]
I. Quantitative Data Summary
The following tables summarize the quantitative data for key mogrosides in Siraitia grosvenorii and the performance of common analytical methods for their quantification.
Table 1: Content of Major Mogrosides in Siraitia grosvenorii Fruit
| Compound | Average Content (% w/w in dried fruit) | Sweetness relative to Sucrose | Reference |
| Mogroside V | 0.5% - 1.3% | 250 - 425 times | [5][6][7][11] |
| This compound | Variable, second most abundant sweet mogroside | Tasteless | [7][8] |
| Siamenoside I | Variable | 563 times | [5][9] |
| Mogroside IVa and IVe | Variable | Sweet | [7] |
| Mogroside IIE and III | Predominant in early maturity, converted to Mogroside V | Bitter or tasteless | [11][12] |
Table 2: Performance of Analytical Methods for Mogroside V Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| HPLC-UV (Micelle-mediated cloud-point extraction) | 0.75 µg/mL | 2 µg/mL | < 8.68% | < 5.78% | 85.1% - 103.6% | [13] |
| HPLC-CAD | 1.4 µg/mL | - | - | - | - | [14] |
| HPLC-UV (210 nm) | 7.0 µg/mL | - | - | - | - | [14] |
| LC-MS/MS (in rat plasma) | - | - | < 9.2% | < 10.1% | 96.2% - 105.0% (accuracy) | [4] |
II. Experimental Protocols
A. Protocol 1: Extraction of Mogrosides from Siraitia grosvenorii Fruit
This protocol outlines a standard method for the extraction of mogrosides from dried monk fruit.
1. Materials and Reagents:
-
Dried Siraitia grosvenorii fruit
-
70% Ethanol (aqueous)
-
Deionized water
-
Grinder or blender
-
Filter paper or centrifuge
-
Rotary evaporator
-
Macroporous resin (e.g., D101) for purification (optional)
2. Procedure:
-
Sample Preparation: Grind the dried Siraitia grosvenorii fruit into a fine powder.
-
Solvent Extraction:
-
Extraction Conditions:
-
For solvent extraction, stir the mixture at room temperature for 24 hours or use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
For hot water extraction, boil for 1-2 hours.
-
-
Filtration/Centrifugation: Separate the extract from the solid residue by filtration through filter paper or by centrifugation.
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude mogroside extract.
-
Purification (Optional): For higher purity, the crude extract can be further purified using macroporous resin chromatography.[15]
B. Protocol 2: Quantification of this compound and Mogroside V by HPLC-UV
This protocol provides a general high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of mogrosides.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used to achieve good separation. An example gradient is:
-
0-3 min: 20% B to 30% B
-
3-8 min: 30% B to 35% B
-
8-9 min: Hold at 35% B[16]
-
3. Detection:
4. Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and mogroside V standards in methanol.[4] Serially dilute the stock solutions to create a series of calibration standards.
-
Sample Solution: Dissolve the dried extract obtained from Protocol 1 in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the peaks of this compound and mogroside V by comparing their retention times with those of the standards.
-
Quantify the compounds in the sample by using the calibration curve.
III. Visualizations
Caption: Biosynthesis pathway of mogrosides in Siraitia grosvenorii.
Caption: Workflow for extraction and analysis of mogrosides.
References
- 1. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 2. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 3. Mogroside - Wikipedia [en.wikipedia.org]
- 4. pjps.pk [pjps.pk]
- 5. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 8. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]
- 10. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. maxapress.com [maxapress.com]
- 13. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. This compound | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Bioactivity of 11-epi-mogroside V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the potential anti-diabetic, anti-inflammatory, and antioxidant bioactivities of 11-epi-mogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii. Given the known biological activities of its isomer, mogroside V, it is hypothesized that this compound may exert similar effects through related signaling pathways.
Assessment of Anti-Diabetic Activity: Glucose Uptake in HepG2 Cells
Preliminary studies suggest that this compound can promote glucose uptake in human HepG2 cells, indicating a potential role in glucose metabolism.[1][2] This protocol details a common method for quantifying this effect.
Experimental Protocol: 2-NBDG Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in HepG2 human liver cancer cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Glucose-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Insulin (positive control)
-
2-NBDG
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 2 x 105 cells/well and incubate overnight at 37°C with 5% CO₂.
-
Cell Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 3-4 hours to starve the cells of glucose.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., 100 nM insulin) in glucose-free DMEM for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50 µM and incubate for 30-60 minutes at 37°C.
-
Termination and Measurement: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS. Add 100 µL of PBS to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Hypothetical Data Presentation
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Increase in Glucose Uptake (Normalized to Control) |
| Vehicle Control | - | 1500 ± 120 | 0% |
| This compound | 10 | 1850 ± 150 | 23.3% |
| This compound | 50 | 2400 ± 200 | 60.0% |
| This compound | 100 | 3100 ± 250 | 106.7% |
| Insulin (Positive Control) | 0.1 | 3500 ± 280 | 133.3% |
Associated Signaling Pathway: AMPK Activation
The AMP-activated protein kinase (AMPK) signaling pathway is a key regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake.
AMPK signaling pathway for glucose uptake.
Evaluation of Anti-Inflammatory Properties in Macrophages
Mogroside V has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][4] This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of this compound.
Experimental Protocol: Nitric Oxide (NO) and Cytokine Production
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose, 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO assay) or a 24-well plate (for cytokine analysis) at a density of 1 x 105 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify NO levels.
-
-
Cytokine (TNF-α, IL-6) Measurement:
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Hypothetical Data Presentation
| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 2.5 ± 0.5 | 50 ± 10 | 30 ± 8 |
| LPS (1 µg/mL) | - | 45.2 ± 3.8 | 1250 ± 110 | 850 ± 75 |
| LPS + this compound | 10 | 35.1 ± 2.9 | 980 ± 90 | 670 ± 60 |
| LPS + this compound | 50 | 22.8 ± 2.1 | 650 ± 55 | 420 ± 40 |
| LPS + this compound | 100 | 15.3 ± 1.5 | 420 ± 38 | 280 ± 25 |
Associated Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB is a master regulator of inflammation. Its inhibition is a key mechanism for anti-inflammatory compounds.
NF-κB signaling in inflammation.
Determination of Antioxidant Capacity
Mogrosides are known to possess antioxidant properties by scavenging reactive oxygen species (ROS).[5][6] This protocol provides a method to assess the intracellular antioxidant activity of this compound.
Experimental Protocol: Intracellular ROS Measurement
This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Any suitable cell line (e.g., HepG2, RAW 264.7)
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
DCFH-DA probe
-
PBS
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Loading: Treat cells with various concentrations of this compound for 1-2 hours.
-
Probe Incubation: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Oxidative Stress Induction: Add a ROS inducer (e.g., 100 µM H₂O₂) to the cells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Hypothetical Data Presentation
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % ROS Scavenging (Normalized to H₂O₂ group) |
| Control | - | 800 ± 70 | - |
| H₂O₂ (100 µM) | - | 5500 ± 450 | 0% |
| H₂O₂ + this compound | 10 | 4200 ± 380 | 27.7% |
| H₂O₂ + this compound | 50 | 2800 ± 250 | 57.4% |
| H₂O₂ + this compound | 100 | 1500 ± 130 | 85.1% |
Associated Signaling Pathway: Nrf2 Activation
The Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response.
Nrf2 antioxidant response pathway.
References
Application Notes and Protocols: The Use of 11-epi-mogroside V in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Research into natural compounds for the management of these conditions has identified mogrosides, from the fruit of Siraitia grosvenorii, as promising therapeutic agents. While Mogroside V is the most abundant and widely studied of these compounds, its epimer, 11-epi-mogroside V, has demonstrated notable bioactivity, specifically in promoting glucose uptake in human HepG2 cells in vitro.[1][2][3] This suggests a potential role for this compound in glucose metabolism and warrants further investigation into its therapeutic applications for metabolic disorders.
These application notes provide an overview of the current understanding of this compound and the broader class of mogrosides in the context of metabolic disorders. Detailed protocols for key experiments are included to facilitate further research into the specific effects of this compound.
Potential Applications in Metabolic Disorders
While direct in-vivo and clinical data for this compound are currently limited, its structural similarity to Mogroside V, combined with preliminary in-vitro findings, suggests several potential areas of investigation for its use in metabolic disorder studies:
-
Type 2 Diabetes: The demonstrated ability of this compound to promote glucose uptake in liver cells is a strong indicator of its potential as an anti-diabetic agent.[1][2][3] Further studies could explore its effects on insulin secretion and sensitivity. Mogroside V has been shown to stimulate insulin secretion from pancreatic β-cells, and it is plausible that this compound shares this mechanism.[4][5]
-
Obesity and Lipid Metabolism: Mogroside-rich extracts have been shown to ameliorate high-fat diet-induced obesity and reduce fat accumulation.[6] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis.[7][8][9] Investigating whether this compound can activate AMPK and modulate lipid metabolism is a promising research avenue.
-
Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the accumulation of fat in the liver and is closely linked to insulin resistance and obesity.[10][11][12] Mogroside V has been demonstrated to protect against hepatic steatosis by regulating lipid metabolism in the liver via an AMPK-dependent pathway.[8][9] Given its effect on glucose uptake in HepG2 cells, this compound could be a valuable candidate for NAFLD research.
-
Gut Microbiota Modulation: Alterations in the gut microbiome are increasingly linked to metabolic diseases. Mogrosides have been shown to modulate the composition and function of the gut microbiota, which may contribute to their beneficial metabolic effects.[1][13] Studies on the impact of this compound on gut microbial populations could reveal another mechanism of action.
Data Presentation
In Vitro Glucose Uptake Promoting Activity
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Reference |
| This compound | Human HepG2 | Not specified | Promotes glucose uptake | [1][2][3] |
Note: Specific quantitative data on the extent of glucose uptake promotion by this compound is not yet available in the public domain. Further research is needed to quantify this effect.
Effects of Mogroside V on Metabolic Parameters (for comparative reference)
| Parameter | Model | Treatment | Outcome | Reference |
| Blood Glucose | Type 2 Diabetic Rats | Mogroside V | Lowered blood glucose | [14][15] |
| Insulin Secretion | Pancreatic β-cells | Mogroside V | Stimulated insulin secretion | [4][5] |
| Hepatic Steatosis | High-Fat Diet-Fed Mice | Mogroside V | Ameliorated hepatic steatosis | [8][9] |
| Body Weight | High-Fat Diet-Fed Mice | Mogroside-Rich Extract | Reduced body weight gain | [6] |
| Serum Lipids | Diabetic Mice | Mogrosides | Lowered total cholesterol and triglycerides | [7] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in HepG2 Cells
This protocol is designed to quantify the effect of this compound on glucose uptake in a human hepatocyte cell line.
Materials:
-
Human HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Glucose-free DMEM
-
This compound
-
Insulin (positive control)
-
2-NBDG (fluorescent glucose analog)
-
Cell lysis buffer
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Culture: Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Compound Treatment: Replace the medium with glucose-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (100 nM insulin). Incubate for 1-2 hours.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Express the results as a percentage of the vehicle control.
Protocol 2: AMPK Activation Assay in LO2 Cells
This protocol outlines a method to determine if this compound activates AMPK in a normal human liver cell line.
Materials:
-
Human LO2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
This compound
-
AICAR (positive control for AMPK activation)
-
Compound C (AMPK inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Seeding: Culture and seed LO2 cells in 6-well plates as described in Protocol 1.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control, a positive control (AICAR), and a co-treatment group with Compound C to confirm AMPK-dependency.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
Visualizations
Caption: Experimental workflow for investigating this compound in metabolic disorders.
Caption: Hypothesized signaling pathway of this compound in hepatocytes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Frontiers | Natural flavonoids: Potential therapeutic strategies for non-alcoholic fatty liver disease [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Selective LC-MS/MS Method for the Quantification of 11-epi-Mogroside V in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11-epi-mogroside V in human plasma. The method utilizes a simple protein precipitation extraction procedure and a C18 stationary phase for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode with selected reaction monitoring (SRM). The method has been validated according to industry-standard bioanalytical method validation guidelines and is suitable for use in pharmacokinetic and drug metabolism studies.
Introduction
Mogrosides are a group of cucurbitane-type triterpene glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo). Mogroside V is the most abundant and sweetest of these compounds. This compound is an epimer of mogroside V and has been identified as a significant component in some monk fruit extracts[1]. Its distinct stereochemistry may lead to different pharmacokinetic and pharmacodynamic properties compared to mogroside V. Therefore, a validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices to support drug development and metabolism studies. This document provides a comprehensive protocol for a validated LC-MS/MS method for this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Polygalasaponin F (Internal Standard, IS) (purity ≥98%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550 °C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1285.7 | 1123.7 | -55 |
| Polygalasaponin F (IS) | 1223.6 | 1061.5 | -60 |
Note: The exact MRM transitions and collision energies for this compound should be optimized by infusing a standard solution into the mass spectrometer. The provided values are based on the known fragmentation of the closely related mogroside V.[2]
Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (Polygalasaponin F) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL Polygalasaponin F in methanol).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4][5][6]
Data Summary
Table 2: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Regression | r² |
| This compound | 1 - 1000 | Linear, 1/x² weighted | >0.995 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High | 800 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Autosampler Stability | 24 hours | 10 °C | 95 - 105 |
| Bench-top Stability | 8 hours | Room Temp. | 93 - 107 |
| Freeze-Thaw Stability (3 cycles) | N/A | -80 °C to RT | 96 - 104 |
| Long-term Stability | 30 days | -80 °C | 94 - 106 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The successful validation of this method ensures the reliability of the data generated for pharmacokinetic and other drug development studies.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. pjps.pk [pjps.pk]
- 3. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolian.com [resolian.com]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application of 11-epi-mogroside V in Functional Food Research: Application Notes and Protocols
Introduction
11-epi-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As an epimer of the more abundant and well-studied Mogroside V, this compound is of growing interest to researchers in the fields of functional foods and drug development.[2] Preliminary studies indicate its potential bioactivity, particularly in glucose metabolism.[1][2] This document provides a detailed overview of the current research on this compound and its potential applications in functional foods, including its biological activities, relevant experimental protocols, and associated signaling pathways. Given the limited specific research on this compound, data and protocols for the closely related and often co-occurring Mogroside V are also included for comparative and contextual purposes.
Biological Activities and Potential Applications
The primary appeal of mogrosides, including this compound, in functional foods stems from their intense sweetness without the caloric load of sugar, making them a popular sugar substitute.[3] Beyond their sweetness, mogrosides exhibit a range of pharmacological activities that are relevant to functional food development.
Regulation of Glucose Metabolism
Preliminary in vitro studies have demonstrated that this compound can promote glucose uptake in human HepG2 cells, suggesting a potential role in managing blood sugar levels.[1][2] This bioactivity is a key area of investigation for the development of functional foods targeting metabolic health.
Antioxidant Properties
While specific antioxidant data for this compound is not extensively available, studies on the related compound 11-oxo-mogroside V and Mogroside V provide valuable insights. These compounds have been shown to exhibit significant scavenging activity against reactive oxygen species (ROS).[4][5][6]
Anti-inflammatory Effects
Mogroside V has demonstrated potent anti-inflammatory effects in various studies.[7][8] It has been shown to alleviate airway inflammation and acute lung injury by reducing the production of pro-inflammatory cytokines.[8] The anti-inflammatory mechanisms of Mogroside V involve the modulation of key signaling pathways such as NF-κB and JAK-STAT.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for mogrosides from the cited research. This allows for a comparative assessment of their biological activities.
Table 1: Antioxidant Activity of Mogrosides
| Compound | Reactive Oxygen Species | EC50 (µg/mL) | Reference |
| 11-oxo-mogroside V | O₂⁻ | 4.79 | [4][5] |
| 11-oxo-mogroside V | H₂O₂ | 16.52 | [4][5] |
| 11-oxo-mogroside V | •OH | 146.17 | [4][5] |
| 11-oxo-mogroside V | •OH-induced DNA damage | 3.09 | [4][5] |
| Mogroside V | •OH | 48.44 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds in a functional food research context.
Protocol 1: In Vitro Glucose Uptake Assay in HepG2 Cells
This protocol is adapted from studies on cucurbitane glycosides and their effects on glucose uptake.[1]
Objective: To evaluate the effect of this compound on glucose uptake in human liver cancer (HepG2) cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate Buffered Saline (PBS)
-
96-well black-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells into a 96-well black-bottom plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Starve the cells in serum-free DMEM for 2 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control (e.g., insulin).
-
-
Glucose Uptake Measurement:
-
After treatment, wash the cells twice with PBS.
-
Add 100 µL of PBS containing 50 µM 2-NBDG to each well and incubate for 1 hour at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the percentage of glucose uptake relative to the control group.
Diagram of the in vitro glucose uptake assay workflow.
Protocol 2: In Vitro Antioxidant Activity Assay (ROS Scavenging)
This protocol is based on chemiluminescence methods used to determine the antioxidant activities of mogrosides.[4][6]
Objective: To determine the reactive oxygen species (ROS) scavenging activity of this compound.
Materials:
-
This compound
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Hydroxyl radical (•OH) generating system (e.g., Fenton reaction: FeSO₄ + H₂O₂)
-
Superoxide anion (O₂⁻) generating system (e.g., xanthine/xanthine oxidase)
-
Chemiluminescence reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in a suitable buffer.
-
Reaction Mixture Preparation (Example for •OH scavenging):
-
In a cuvette, mix the this compound solution, the •OH generating system, and luminol.
-
-
Chemiluminescence Measurement:
-
Immediately place the cuvette in the chemiluminescence reader and measure the light emission over time.
-
The scavenging of ROS by this compound will result in a decrease in chemiluminescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of ROS scavenging activity for each concentration of this compound compared to a control without the sample.
-
Determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the ROS.
-
Workflow for the ROS scavenging assay.
Signaling Pathways
The anti-inflammatory effects of Mogroside V have been linked to the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of related compounds like this compound.
NF-κB and JAK-STAT Signaling Pathways in Inflammation
Mogroside V has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and JAK-STAT signaling pathways.[7] In an inflammatory state, the activation of these pathways leads to the production of pro-inflammatory cytokines. Mogroside V can decrease the phosphorylation of key proteins in these pathways, such as NF-κB and STAT1, thereby reducing the inflammatory response.[7]
Inhibition of inflammatory pathways by Mogroside V.
Conclusion and Future Directions
This compound presents a promising area of research for the development of functional foods with potential health benefits beyond sweetness. Its demonstrated effect on glucose uptake warrants further investigation, particularly in in vivo models of metabolic disorders. The antioxidant and anti-inflammatory properties observed in the closely related Mogroside V suggest that this compound may also possess these activities, which should be a focus of future studies.
For researchers, scientists, and drug development professionals, the protocols and data presented here provide a foundational framework for exploring the applications of this compound. Future research should aim to:
-
Elucidate the specific mechanisms of action of this compound.
-
Conduct comprehensive in vivo studies to validate its health benefits.
-
Investigate its bioavailability and metabolism.
-
Explore its synergistic effects with other food components.
By addressing these research gaps, the full potential of this compound as a valuable ingredient in functional foods can be realized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori [agris.fao.org]
- 7. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mogroside V: A Promising Anti-Inflammatory Compound Targeting miR-21-5p/SPRY1 Axis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Semi-synthesis of 11-epi-mogroside V from Mogroside V
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside V, the primary sweet component of Siraitia grosvenorii (monk fruit), and its stereoisomer, 11-epi-mogroside V, are of significant interest for their potential therapeutic applications. Notably, this compound, an epimer of mogroside V at the C-11 position, has demonstrated considerable bioactivity in promoting glucose uptake in human HepG2 cells.[1][2][3] The semi-synthesis of this compound from the more abundant mogroside V is a crucial step for advancing structure-activity relationship (SAR) studies and further investigating its pharmacological potential. This document provides detailed hypothetical protocols for the semi-synthesis of this compound from mogroside V via two plausible chemical routes: the Mitsunobu reaction and an oxidation-reduction sequence.
Introduction
Mogroside V is a triterpenoid glycoside characterized by a mogrol aglycone core with five glucose moieties.[4] Its C-11 hydroxyl group has an α-orientation. In contrast, this compound possesses a β-orientation of the hydroxyl group at the C-11 position.[1] This stereochemical difference has been shown to be significant for its biological activity. The limited natural abundance of this compound necessitates a reliable method for its synthesis to enable further research. Semi-synthesis from the readily available mogroside V presents a practical and efficient approach.[1]
This document outlines two potential protocols for the epimerization of the C-11 hydroxyl group of mogroside V. It is important to note that these are proposed methods based on established organic chemistry principles for the stereochemical inversion of secondary alcohols, as a specific published protocol for this exact transformation is not currently available.[5][6][7]
Proposed Semi-synthesis Workflow
Caption: Proposed workflow for the semi-synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Mogroside V (highly purified, >98%)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
p-Nitrobenzoic acid
-
Dess-Martin periodinane (DMP)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Preparative HPLC system with a C18 column
Protocol 1: Semi-synthesis via Mitsunobu Reaction
This protocol utilizes the Mitsunobu reaction to achieve a direct inversion of the stereocenter at C-11.[2][5][6][8]
Step 1: Esterification with Inversion of Stereochemistry
-
Dissolve mogroside V (1 equivalent) and p-nitrobenzoic acid (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 11-O-(p-nitrobenzoyl)-11-epi-mogroside V intermediate.
Step 2: Saponification to Yield this compound
-
Dissolve the purified intermediate from Step 1 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2 M aqueous solution) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the saponification is complete, neutralize the reaction mixture with a dilute HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude this compound.
-
Purify the final product by preparative HPLC.
Protocol 2: Semi-synthesis via Oxidation-Reduction
This two-step protocol involves the oxidation of the C-11 hydroxyl group to a ketone, followed by stereoselective reduction to the desired epimer.[9][10]
Step 1: Oxidation of Mogroside V to 11-keto-mogroside V
-
Dissolve mogroside V (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate.
-
Stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 11-keto-mogroside V.
Step 2: Reduction of 11-keto-mogroside V to this compound
-
Dissolve the 11-keto-mogroside V from Step 1 in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3 equivalents) in small portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Neutralize the mixture with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give a mixture of mogroside V and this compound.
-
Separate the epimers and purify this compound using preparative HPLC.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical quantitative data for the proposed semi-synthesis of this compound. These values are for illustrative purposes to guide researchers and are based on typical outcomes for similar reactions on complex natural products.
| Parameter | Route A: Mitsunobu Reaction | Route B: Oxidation-Reduction |
| Starting Material | Mogroside V (>98% purity) | Mogroside V (>98% purity) |
| Intermediate | 11-O-(p-nitrobenzoyl)-11-epi-mogroside V | 11-keto-mogroside V |
| Intermediate Yield | ~60-70% | ~85-95% |
| Final Product | This compound | This compound |
| Overall Yield | ~40-50% | ~30-40% (of the desired epimer) |
| Final Purity (after HPLC) | >99% | >99% |
| ¹H NMR (indicative shifts) | C-11-H: ~δ 4.2 ppm (β-orientation) | C-11-H: ~δ 4.2 ppm (β-orientation) |
| ¹³C NMR (indicative shifts) | C-11: ~δ 78 ppm | C-11: ~δ 78 ppm |
Biological Activity and Signaling Pathway
This compound has been shown to promote glucose uptake in human HepG2 cells.[1][2][3] While the precise signaling pathway has not been fully elucidated, it is hypothesized to involve key regulators of glucose metabolism. Mogroside V has been suggested to act via the AMPK signaling pathway.[11] The following diagram illustrates a plausible general pathway for the action of this compound on glucose uptake.
Caption: Hypothetical signaling pathway for this compound-promoted glucose uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of 11-epi-mogroside V and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacological screening of 11-epi-mogroside V and its derivatives, focusing on their potential anti-inflammatory, anti-cancer, and metabolic regulatory activities. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Overview of Pharmacological Activities
This compound is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii[1]. While research on this specific epimer is emerging, studies on the closely related mogroside V provide a strong rationale for investigating its pharmacological potential. Mogrosides, in general, are known for a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and hypoglycemic effects[2][3][4]. Preliminary studies have indicated that this compound exhibits considerable bioactivity, such as promoting glucose uptake in human HepG2 cells[1][5].
Table 1: Summary of Potential Pharmacological Activities and Screening Assays
| Pharmacological Activity | Potential Mechanism of Action | Key In Vitro Screening Assays | Relevant Cell Lines |
| Anti-inflammatory | Inhibition of NF-κB signaling pathway, reduction of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β)[2][6][7]. | NF-κB reporter assay, Western blot for p-p65/p65, ELISA for cytokines, Griess assay for nitric oxide. | RAW 264.7 (macrophages), HT-29 (intestinal epithelial cells). |
| Anti-cancer | Induction of apoptosis, cell cycle arrest[5][8][9]. | MTT/XTT assay for cell viability, Annexin V/PI staining for apoptosis, cell cycle analysis by flow cytometry, Caspase-3/7 activity assay. | PANC-1 (pancreatic), A549 (lung), MCF-7 (breast), HeLa (cervical)[9][10]. |
| Metabolic Regulation | Enhancement of glucose uptake, potential modulation of AMPK signaling pathway[1][11]. | 2-NBDG glucose uptake assay, Western blot for p-AMPK/AMPK. | HepG2 (liver), L6 (myoblasts), 3T3-L1 (adipocytes). |
Experimental Protocols
Anti-inflammatory Activity Screening
2.1.1. Protocol: NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a method to assess the inhibitory effect of this compound and its derivatives on the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
DMEM high glucose medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound and derivatives.
-
Luciferase Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or its derivatives for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability, determined by a parallel MTT assay.
2.1.2. Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
RAW 264.7 cells.
-
DMEM high glucose medium, FBS, Penicillin-Streptomycin.
-
LPS.
-
This compound and derivatives.
-
ELISA kits for TNF-α and IL-6.
-
24-well tissue culture plates.
-
ELISA plate reader.
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocol.
Anti-cancer Activity Screening
2.2.1. Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound and its derivatives on cancer cell lines[10].
Materials:
-
Cancer cell lines (e.g., PANC-1, A549, MCF-7).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640), FBS, Penicillin-Streptomycin.
-
This compound and derivatives.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
2.2.2. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects and quantifies apoptosis induced by the test compounds[12].
Materials:
-
Cancer cell lines.
-
Cell culture medium, FBS, Penicillin-Streptomycin.
-
This compound and derivatives.
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well tissue culture plates.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both[12].
Metabolic Regulation Screening
2.3.1. Protocol: Glucose Uptake Assay (2-NBDG)
This protocol measures the effect of this compound and its derivatives on glucose uptake in cells.
Materials:
-
HepG2 cells.
-
DMEM high glucose medium, FBS, Penicillin-Streptomycin.
-
This compound and derivatives.
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Insulin (positive control).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
Starve the cells in serum-free, low-glucose DMEM for 2-4 hours.
-
Treat the cells with the test compounds or insulin for the desired time (e.g., 30 minutes).
-
Add 2-NBDG to a final concentration of 50 µM and incubate for 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scivisionpub.com [scivisionpub.com]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Scaling Up the Purification of 11-epi-mogroside V for Research
Introduction
Mogroside V, a triterpene glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), is a potent natural sweetener. Its epimer, 11-epi-mogroside V, has garnered significant interest due to its potential bioactivity, including promoting glucose uptake in human HepG2 cells.[1][2] To facilitate further research into its pharmacological properties and potential therapeutic applications, a robust and scalable purification method is essential. This application note provides a detailed protocol for scaling up the purification of this compound from a crude mogroside extract, employing a multi-step chromatographic approach. The methodology is designed to be adaptable for researchers and drug development professionals aiming to obtain high-purity this compound in gram quantities.
Materials and Methods
Materials
-
Crude Siraitia grosvenorii extract (containing a mixture of mogrosides, including mogroside V and this compound)
-
Silica gel (100-200 mesh)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column[5][6][7]
-
Flash chromatography system
-
Rotary evaporator
-
Freeze dryer
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Note: Structural Confirmation of 11-epi-Mogroside V using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-epi-mogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is an epimer of the intensely sweet mogroside V, with the key structural difference being the stereochemistry at the C-11 position. This subtle change in the orientation of the hydroxyl group from α in mogroside V to β in this compound can significantly impact its biological activity. Therefore, unambiguous structural confirmation is crucial for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation and stereochemical assignment of complex natural products like this compound. This application note provides a detailed protocol for the structural confirmation of this compound using a suite of 1D and 2D NMR experiments.
Data Presentation: Comparative NMR Chemical Shifts
The primary distinguishing feature between mogroside V and this compound in NMR spectra is the chemical shift of the C-11 proton and carbon, as well as adjacent nuclei. The β-orientation of the hydroxyl group in this compound results in a downfield shift for the H-11 proton compared to mogroside V. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound in comparison to mogroside V.
| Atom | This compound ¹H δ (ppm) | This compound ¹³C δ (ppm) | Mogroside V ¹H δ (ppm) | Mogroside V ¹³C δ (ppm) |
| Aglycone | ||||
| 3 | 3.23 (dd, J=11.5, 4.5 Hz) | 90.5 | 3.23 (dd, J=11.5, 4.4 Hz) | 90.5 |
| 6 | 5.79 (d, J=5.0 Hz) | 126.5 | 5.80 (d, J=5.0 Hz) | 126.5 |
| 11 | ~4.5 (m) | ~70.0 | 4.25 (m) | 68.2 |
| 12 | 2.45 (m) | 48.1 | 2.44 (m) | 48.2 |
| 24 | 3.85 (m) | 78.9 | 3.85 (m) | 78.9 |
| Glc I (at C-3) | ||||
| 1' | 4.55 (d, J=7.8 Hz) | 104.9 | 4.55 (d, J=7.8 Hz) | 104.9 |
| Glc II (at C-3) | ||||
| 1'' | 4.95 (d, J=7.8 Hz) | 105.8 | 4.96 (d, J=7.8 Hz) | 105.8 |
| Glc III (at C-24) | ||||
| 1''' | 4.75 (d, J=8.0 Hz) | 104.2 | 4.75 (d, J=8.0 Hz) | 104.2 |
| Glc IV (at C-24) | ||||
| 1'''' | 5.15 (d, J=7.8 Hz) | 105.5 | 5.15 (d, J=7.8 Hz) | 105.5 |
| Glc V (at C-24) | ||||
| 1''''' | 4.88 (d, J=7.8 Hz) | 106.1 | 4.88 (d, J=7.8 Hz) | 106.1 |
Note: The chemical shifts for mogroside V are adapted from published data and may vary slightly depending on the solvent and experimental conditions. The data for this compound is illustrative for the key C-11 position.
Experimental Protocols
Sample Preparation
A detailed and careful sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Pyridine-d₅ or Methanol-d₄ are commonly used for triterpenoid glycosides.
-
Sample Concentration:
-
For ¹H NMR, dissolve 2-5 mg of the sample in 0.5-0.6 mL of the deuterated solvent.
-
For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-20 mg in 0.5-0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is at least 4 cm.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton spectrum to observe the overall proton environment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton scalar couplings (typically over 2-3 bonds), which is essential for tracing out the spin systems of the mogrol core and the individual sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over 2-3 bonds. It is critical for connecting the different fragments of the molecule, such as linking the sugar units to the aglycone and establishing the glycosylation positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry of the molecule. They detect protons that are close in space, regardless of whether they are directly bonded. For confirming the β-orientation of the hydroxyl group at C-11 in this compound, a key NOE correlation would be expected between H-11 and protons on the β-face of the molecule, which would be absent or different in mogroside V.
-
Mandatory Visualization
Troubleshooting & Optimization
challenges in separating 11-epi-mogroside V from mogroside V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 11-epi-mogroside V from mogroside V.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from mogroside V?
A1: The primary challenge lies in their structural similarity. This compound and mogroside V are epimers, differing only in the stereochemistry at the C-11 position. This subtle difference results in very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.
Q2: Why is it important to separate these two epimers?
A2: Although structurally very similar, the epimeric difference can lead to different biological activities. For instance, preliminary studies have shown that this compound can promote glucose uptake in human HepG2 cells, suggesting a potential role in glucose metabolism.[1] Therefore, for accurate pharmacological studies and for ensuring the purity of final products, their separation is crucial.
Q3: What are the initial steps for purifying mogrosides from monk fruit extract?
A3: The initial purification typically involves removing a large portion of impurities from the crude extract. Macroporous resin chromatography is a widely used technique for this initial enrichment of total mogrosides.[1][2][3][4] Resins like HZ 806 have demonstrated good adsorption and desorption capacities for mogrosides.[1][2][3][4]
Q4: Which analytical techniques are best suited for identifying and quantifying mogroside V and its epimers?
A4: High-Performance Liquid Chromatography (HPLC) is the cornerstone for both analysis and purification.[1][5] Due to the lack of a strong chromophore in mogrosides, detection can be challenging with UV detectors alone.[1][6] More sensitive detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often recommended.[1][6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1][5]
Troubleshooting Guide
Issue: Poor resolution between mogroside V and this compound peaks in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase | The choice of HPLC column is critical. A standard C18 column may not provide sufficient selectivity. Consider using a high-resolution C18 column with a smaller particle size (e.g., < 3 µm) or a different stationary phase chemistry, such as a phenyl-hexyl or a column designed for hydrophilic interaction liquid chromatography (HILIC).[6] |
| Suboptimal Mobile Phase Composition | A simple isocratic mobile phase is unlikely to resolve the epimers. A shallow gradient elution with acetonitrile and water is often necessary.[1][7][8] Fine-tuning the gradient slope and the initial and final concentrations of the organic solvent is crucial. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can sometimes improve peak shape and resolution.[7] |
| Incorrect Flow Rate or Temperature | A lower flow rate generally allows for better separation by increasing the interaction time with the stationary phase. Optimizing the column temperature can also influence selectivity. Experiment with a range of flow rates (e.g., 0.5-1.0 mL/min for analytical scale) and temperatures (e.g., 25-40°C). |
Issue: Low yield of purified mogroside V.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | The initial extraction from the monk fruit is a critical step. Various methods, including hot water extraction and ultrasonic-assisted extraction, can be employed. Optimizing parameters such as solvent-to-solid ratio, temperature, and extraction time is key to maximizing the initial yield of total mogrosides. |
| Losses During Multi-Step Purification | Each purification step (e.g., macroporous resin, silica gel, preparative HPLC) will have an associated loss. To maximize overall yield, it is important to optimize each step individually. For instance, in macroporous resin chromatography, ensure complete desorption of the bound mogrosides by using an appropriate concentration of the eluting solvent (e.g., aqueous ethanol). |
| Co-elution with Impurities | If the target mogroside V co-elutes with other compounds, it can lead to fraction cutting that excludes a portion of the desired product to maintain purity. Improving the separation resolution, as detailed above, will help to minimize this issue. |
Experimental Protocols
General HPLC Method for Mogroside Analysis
This protocol provides a starting point for the analytical separation of mogrosides. Optimization will be required for specific instruments and sample matrices.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A shallow gradient from a lower to a higher concentration of acetonitrile. For example, starting at 20% B and increasing to 40% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 32°C.[5]
-
Detection:
-
Injection Volume: 10 µL.[5]
Preparative Purification of Mogroside V
This protocol outlines a multi-step approach to purify mogroside V, which can be adapted to target the separation of its 11-epi epimer.
Step 1: Macroporous Resin Chromatography (Initial Enrichment)
-
Resin: HZ 806 or a similar mid-polarity resin.[2]
-
Loading: Load the crude monk fruit extract onto the column.
-
Wash: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%). Mogroside V typically elutes in the 40% ethanol fraction.[2][3]
Step 2: Silica Gel Chromatography (Intermediate Purification)
-
Stationary Phase: Silica gel.
-
Elution: Elute with a suitable solvent system, such as a mixture of ethyl acetate and ethanol.
Step 3: Semi-Preparative HPLC (Final Purification)
-
Column: A larger-scale C18 column (e.g., 30 x 250 mm, 5 µm).[5]
-
Mobile Phase: An optimized gradient of acetonitrile and water, similar to the analytical method but adapted for the preparative scale. An isocratic mobile phase (e.g., 22:78 acetonitrile:water) may also be effective after initial purification steps.[5]
-
Flow Rate: Adjusted for the larger column diameter (e.g., 15 mL/min).[5]
-
Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC to identify those containing pure mogroside V.
Quantitative Data Summary
Table 1: Purity and Yield at Different Purification Stages
| Purification Step | Starting Purity of Mogroside V | Final Purity of Mogroside V | Yield/Recovery | Reference |
| Macroporous Resin (HZ 806) | 0.5% | 10.7% | Not specified | [3][4] |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | 96.36% (desorption) | [5] |
| Semi-Preparative HPLC (post-silica gel) | 76.34% | 99.60% | Not specified | [5] |
| Crystallization | Not specified | ≥ 98.4% | > 90% | [9] |
Visualizations
Caption: A typical experimental workflow for the purification of mogroside V.
Caption: A logical diagram for troubleshooting poor separation of mogroside epimers.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of Mogroside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of mogroside isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor resolution between mogroside isomers. What are the potential causes and how can I improve the separation?
A1: Poor resolution in the separation of mogroside isomers is a common issue that can stem from several factors.[1] To address this, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing separation.[2]
-
Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. For reversed-phase chromatography, decreasing the organic solvent percentage can increase retention times and potentially improve resolution.
-
pH: The pH of the mobile phase can affect the ionization state of the mogroside isomers, influencing their interaction with the stationary phase.[2] Using a buffer, such as ammonium formate, can help maintain a stable pH.[3]
-
Additives: The addition of small amounts of acid (e.g., formic acid) to the mobile phase can improve peak shape and resolution.[4]
-
-
Column Selection: Ensure you are using an appropriate column. C18 columns are commonly used for mogroside analysis.[5] For some applications, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better separation of these polar glycosides.[3]
-
Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. Experiment with temperatures between 20-40°C to find the optimal condition.[3][4][5]
-
Flow Rate: A lower flow rate generally allows for better separation by increasing the time for interactions between the analytes and the stationary phase.[6] However, this will also increase the run time.
Q2: My chromatogram shows significant peak tailing for the mogroside peaks. What should I do?
A2: Peak tailing is a frequent problem in HPLC and can compromise the accuracy of quantification.[7] Here are the primary causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanol groups on a silica-based C18 column, can cause tailing.
-
Mobile Phase Modifier: Adding a competing agent, like a small amount of acid (e.g., formic acid), to the mobile phase can help to mask these secondary interaction sites.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.[8]
-
Improper Mobile Phase pH: If the pH of the mobile phase is not optimal for the analytes, it can lead to peak tailing. Ensure the pH is stable and appropriate for your specific mogroside isomers.
Q3: I am experiencing a drifting or noisy baseline. How can I resolve this?
A3: A noisy or drifting baseline can interfere with the detection and integration of peaks, especially at low concentrations.[7] Here are some common causes and solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can come out of solution in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[7]
-
Contamination: Impurities in the mobile phase solvents can lead to a noisy baseline. Use high-purity, HPLC-grade solvents.[7]
-
Incomplete Mixing: If you are using a gradient, ensure the solvents are mixing properly.
-
-
Detector Issues:
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and a noisy baseline.[7] Carefully inspect all fittings and connections for any signs of leakage.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Mogroside V Analysis
This protocol is adapted from a method for the analysis of mogroside V.[5]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[5]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Isocratic Elution: Acetonitrile:Water (22:78, v/v).[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 32°C.[5]
-
Detection: UV at 203 nm.[5]
-
Injection Volume: 10 µL.[5]
Protocol 2: HILIC Method for Mogroside V Separation
This protocol is suitable for separating multiple terpene glycosides, including mogroside V.[3]
-
Column: Acclaim Trinity P1, 3 µm particle size.
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.[3]
-
Detection: UV at 210 nm or Charged Aerosol Detection (CAD).[3]
-
Injection Volume: 5 µL.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Mogroside V Desorption
| Aqueous Ethanol Solution (%) | Desorption Ratio (%) |
| 0 | 0 |
| 10 | 0.02 |
| 20 | 67.7 |
| 30 | 86.0 |
| 40 | 98.0 |
Data adapted from a study on the separation of mogroside V using macroporous resins, where aqueous ethanol was used as the eluting solvent.[10]
Visualizations
Caption: Troubleshooting workflow for poor resolution in HPLC.
Caption: Logical steps for HPLC method development.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. mdpi.com [mdpi.com]
improving the yield of 11-epi-mogroside V from natural sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of 11-epi-mogroside V from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to isolate?
This compound is a cucurbitane-type triterpenoid glycoside and an epimer of the more abundant mogroside V, found in the fruit of Siraitia grosvenorii (monk fruit). Its isolation is challenging due to its lower natural abundance compared to mogroside V and the presence of other structurally similar mogrosides. The separation of these isomers requires highly efficient and selective purification techniques.
Q2: What are the primary methods for extracting mogrosides from monk fruit?
The initial step in isolating this compound is the efficient extraction of total mogrosides from the fruit material. Common methods include:
-
Solvent Extraction: This typically involves using hot water or aqueous ethanol solutions. A 70% aqueous ethanol solution is often effective. Some protocols suggest boiling the fruit in water multiple times, which, when combined with ultrafiltration, can yield up to 1.8% total mogrosides.
-
Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-intensity ultrasound waves to disrupt plant cell walls, enhancing the release of mogrosides into the solvent. This method can significantly reduce extraction time. Optimal conditions for UAE may include using 60% ethanol at a specific temperature and duration.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q3: How can I enrich the fraction containing this compound?
After the initial extraction, the crude extract needs to be purified and enriched. Macroporous resin chromatography is a widely used technique for the initial cleanup and enrichment of mogrosides from the crude extract. Resins with good adsorption and desorption characteristics for mogrosides are selected. A stepwise elution with increasing concentrations of ethanol in water allows for the separation of mogrosides from other plant constituents.
Troubleshooting Guides
Low Yield of Target Compound in Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | - Ensure the monk fruit material is properly dried and ground to a fine powder to maximize surface area for extraction. - For UAE, ensure the ultrasonic probe is properly submerged and operating at the correct frequency and power. |
| Suboptimal Extraction Solvent | - Experiment with different ethanol concentrations in water (e.g., 50%, 70%, 95%) to find the optimal polarity for extracting minor mogrosides. - Consider adding a small percentage of a different solvent to modify the polarity. |
| Degradation of Mogrosides | - Avoid prolonged exposure to high temperatures during extraction, as this can lead to the degradation of glycosides. - If using MAE or hot solvent extraction, optimize the time and temperature to minimize degradation. |
| Incomplete Extraction | - Increase the solvent-to-solid ratio to ensure all the material is adequately exposed to the solvent. - Increase the number of extraction cycles. |
Poor Separation of this compound from Mogroside V during Chromatography
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Resolution (HPLC) | - Optimize the Mobile Phase: Isomers often require very specific mobile phase compositions for separation. Perform a gradient optimization, testing different solvent systems (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, acetic acid) to improve resolution. - Select the Right Column: Use a high-resolution column with a smaller particle size (e.g., sub-2 µm) and a longer length. Consider different stationary phases (e.g., C18, Phenyl-Hexyl) that may offer different selectivities for the epimers. - Adjust Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves separation. |
| Co-elution with Other Mogrosides | - Multi-step Purification: It is unlikely that a single chromatographic step will be sufficient. Employ orthogonal purification techniques. For example, follow up macroporous resin chromatography with preparative HPLC, and then potentially a third method like silica gel chromatography. |
| Column Overloading | - Inject a smaller amount of the sample onto the column. Overloading can cause peak broadening and loss of resolution, making it impossible to separate closely eluting compounds like epimers. |
Quantitative Data on Mogroside Extraction and Purification
The following table summarizes quantitative data from studies on mogroside extraction and purification. Note that this data primarily pertains to the major component, mogroside V, but provides a useful baseline for optimizing the isolation of this compound.
| Method | Key Parameters | Yield/Purity | Reference |
| Solvent Extraction & Ultrafiltration | Hot water extraction | 1.8% total mogrosides | N/A |
| Ultrasonic-Assisted Extraction (UAE) | 60% ethanol, 1:45 solid-liquid ratio, 55°C, 40 kHz, 45 min | 2.98% total mogrosides | N/A |
| Macroporous Resin Chromatography (HZ 806) | Stepwise ethanol elution | 10.7% purity of mogroside V (15.1-fold increase) | [1] |
| Boronic Acid-Functionalized Silica Gel | pH-dependent adsorption/desorption | Purity of mogroside V increased from 35.67% to 76.34% | [2] |
Experimental Protocols
Protocol 1: General Extraction of Total Mogrosides
-
Preparation of Material: Dry the fresh fruit of Siraitia grosvenorii at 60°C until a constant weight is achieved. Grind the dried fruit into a fine powder.
-
Extraction:
-
Mix the powdered fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform the extraction at 60°C for 2 hours with constant stirring.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Enrichment of Mogrosides using Macroporous Resin
-
Preparation of the Column: Pack a glass column with HZ 806 macroporous resin. Pre-wash the column with deionized water followed by 95% ethanol, and then equilibrate with deionized water until the eluent is neutral.
-
Loading: Dissolve the crude mogroside extract in deionized water and load it onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove sugars and other polar impurities.
-
Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions and analyze them by HPLC to identify those enriched in mogrosides.
-
Concentration: Combine the mogroside-rich fractions and concentrate them under reduced pressure.
Visualizations
References
stability issues of 11-epi-mogroside V in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 11-epi-mogroside V in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this document focuses on this compound, some information is extrapolated from studies on its close structural analog, mogroside V, due to limited direct stability data for the 11-epimer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is also crucial to protect the solutions from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[1]
Q2: How stable is this compound in aqueous solutions at different pH values?
Direct stability data for this compound across a wide pH range is limited. However, studies on mogroside V indicate that it is susceptible to degradation in alkaline conditions. Specifically, mogroside V can be covalently broken in an alkaline solution, with a high desorption rate from a purification column observed at pH 9, suggesting instability.[3] For experimental purposes, it is advisable to prepare fresh solutions and use them on the same day, especially for in vivo experiments.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is a solid that can be dissolved in various solvents.[2] Mogroside V, a closely related compound, is soluble in Dimethylformamide (DMF) at 1 mg/ml, Dimethyl sulfoxide (DMSO) at 1 mg/ml, and in Phosphate-Buffered Saline (PBS) at a pH of 7.2 at 10 mg/ml. For in vivo studies, a homogeneous suspension can be prepared in a solution of carboxymethyl cellulose sodium (CMC-Na).[4]
Q4: Is this compound sensitive to temperature?
Yes, this compound is sensitive to temperature. The recommended long-term storage at -80°C and short-term at -20°C suggests that degradation can occur at higher temperatures.[1][2] While some mogrosides are reported to be stable in boiling water, this may not apply to purified compounds in solution over extended periods.[5][6] One study on the adsorption of mogroside V showed that above 40°C, the adsorption performance decreased, which was attributed to the decreased activity of the adsorbent, but could also imply some degree of compound instability at higher temperatures.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in solution. | Prepare fresh stock solutions and use them immediately. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stock solutions at -80°C and protect from light.[1][2] |
| Inconsistent results between experimental batches. | Instability of this compound in the experimental buffer or medium. | Verify the pH of your solution; alkaline conditions (pH > 8) may cause degradation.[3] Consider conducting a pilot stability study of this compound in your specific experimental medium. |
| Precipitate formation in the solution. | Poor solubility or compound degradation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If using aqueous buffers, ensure the pH is near neutral. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS). | Presence of degradation products. | Review solution preparation and storage procedures. Analyze a freshly prepared standard to compare with the stored solution. Consider a forced degradation study (e.g., exposure to high/low pH, high temperature, or light) to identify potential degradation products. |
Quantitative Stability Data
The following table summarizes the stability of mogroside V in rat plasma under different storage conditions. This data can serve as a reference for designing experiments with this compound.
| Condition | Nominal Concentration (ng/mL) | Found Concentration (mean ± SD, ng/mL) | CV (%) | Accuracy (%) |
| Ambient, 6h | 192 | 202.3 ± 12.7 | 6.3 | 105.4 |
| 1920 | 1797.9 ± 102.4 | 5.7 | 93.6 | |
| 76800 | 73158.1 ± 1757.3 | 2.4 | 95.3 | |
| –20ºC, 43 days | 192 | |||
| 1920 | ||||
| 76800 | ||||
| Data for mogroside V from a pharmacokinetic study.[7] (Note: The original source did not provide the "Found Concentration" for the -20°C, 43 days condition in the abstract). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution: Based on experimental needs, select an appropriate solvent (e.g., DMSO, DMF, or PBS pH 7.2). For a 1 mg/mL stock solution in DMSO, add 1 mL of DMSO to 1 mg of this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C for up to one month or -80°C for up to six months.[1][2]
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solution.
-
Preparation of Test Solution: Prepare a solution of this compound in the desired buffer or solvent at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration of this compound.
-
Column: A C18 column is commonly used.[3]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[8] The addition of 0.1% formic acid has been used in some methods.
-
Detection: UV detection at 203 nm is suitable for mogrosides.[3][9] Charged aerosol detection (CAD) or ELSD can also be used.[8][10]
-
Column Temperature: Maintain a constant column temperature, for example, 32°C.[3]
-
-
Incubation: Store the test solution under the desired conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
While no signaling pathways for the degradation of this compound were identified, the STAT3 signaling pathway has been implicated in the biological activity of mogroside V, which may be of interest to researchers.
Caption: Postulated mechanism of Mogroside V's anti-cancer activity via the STAT3 pathway.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting low signal intensity of 11-epi-mogroside V in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of 11-epi-mogroside V during mass spectrometry experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity in the mass spectrometry analysis of this compound can arise from several factors, ranging from sample preparation to instrument settings. This guide provides a systematic approach to identify and resolve common issues.
Question: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer: A low signal for this compound can be attributed to issues in sample preparation, liquid chromatography separation, or mass spectrometry detection. Follow the steps outlined below to diagnose and address the problem.
Step 1: Verify Sample Preparation and Integrity
Inadequate sample preparation can lead to significant signal loss. Mogrosides are often extracted from complex matrices, and proper cleanup is crucial.
Troubleshooting Steps:
-
Extraction Efficiency: Ensure your extraction protocol is optimized for mogrosides. A common method involves ultrasound-assisted extraction with a methanol/water mixture (e.g., 80/20 v/v).[1]
-
Sample Cleanup: Complex sample matrices can cause ion suppression.[1] Consider solid-phase extraction (SPE) for cleanup if you are working with complex biological or food samples.
-
Analyte Stability: While mogrosides are generally stable, degradation can occur under harsh conditions. Ensure samples are stored properly, typically at -20°C, and brought to room temperature before use.[2] Avoid repeated freeze-thaw cycles.
-
Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. If possible, try concentrating your sample.
Step 2: Optimize Liquid Chromatography (LC) Parameters
Proper chromatographic separation is key to ensuring that this compound reaches the mass spectrometer in a concentrated band, free from co-eluting interferences.
Troubleshooting Steps:
-
Column Choice: A C18 column is commonly used for the separation of mogrosides.[1][2] Ensure your column is in good condition and not overly used.
-
Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency.
-
For mogroside V analysis, a mobile phase of methanol and water is often effective.[2] Some methods use acetonitrile and water.[1]
-
Additives: The addition of acids like formic or acetic acid can weaken the signal intensity for mogrosides in negative ion mode.[2] It is often best to use a mobile phase without acidic additives.[2]
-
-
Gradient Elution: Using a gradient elution can improve peak shape and separate the analyte from matrix components, which can enhance the signal-to-noise ratio.[1]
-
Flow Rate: Ensure the flow rate is appropriate for your column dimensions and LC system. A typical flow rate for a narrow-bore column is in the range of 0.2-0.5 mL/min.[1]
Experimental Protocol: Recommended LC Parameters
The following table summarizes typical LC parameters that have been successfully used for the analysis of mogroside V and can be adapted for this compound.
| Parameter | Recommended Setting |
| Column | C18 (e.g., Shiseido Capcell Pak UG120 C18, 2.0 x 50mm, 3.0µm) |
| Mobile Phase | A: Water, B: Methanol or Acetonitrile |
| Gradient | Optimized to ensure good separation and peak shape |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | ~40°C |
Step 3: Optimize Mass Spectrometry (MS) Parameters
The settings of the mass spectrometer, particularly the ion source and fragmentation parameters, are critical for achieving a strong signal.
Troubleshooting Steps:
-
Ionization Mode: Mogrosides, including mogroside V, generally show a higher response in negative-ion electrospray ionization (ESI) mode.[1][2] The deprotonated molecule [M-H]⁻ is typically observed.[1]
-
Source Parameters: Optimize the ESI source parameters, including:
-
Capillary Voltage: Ensure it is set appropriately for negative ion mode.
-
Nebulizer Gas Flow: Optimize for a stable spray.
-
Drying Gas Flow and Temperature: These parameters affect desolvation and can significantly impact signal intensity.
-
-
Fragmentation (MS/MS): For tandem mass spectrometry, the fragmentation of the precursor ion needs to be optimized.
Quantitative Data: Precursor and Product Ions for Mogroside V
This data can be used as a starting point for optimizing the MS/MS parameters for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mogroside V | 1285.6 | 1123.7 | Negative ESI |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.
References
Technical Support Center: Purification of 11-epi-mogroside V from Complex Herbal Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 11-epi-mogroside V from complex herbal extracts, primarily from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying mogroside V and its epimers like this compound?
A1: The most widely used methods for purifying mogroside V and its related compounds from crude herbal extracts include preparative chromatography using materials like C18 and macroporous resins.[1] Other techniques such as membrane filtration (ultrafiltration and nanofiltration), ion exchange chromatography, and the use of specialized adsorbents like boronic acid-functionalized silica gel have also been successfully employed to improve purity.[1][2] For achieving very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step.[1]
Q2: Which type of macroporous resin is most effective for mogroside V purification?
A2: The choice of macroporous resin is crucial for efficient purification. Studies have shown that mid-polarity resins can be very effective. For instance, HZ 806 resin has demonstrated high adsorption (90.3%) and desorption (95.8%) ratios for mogroside V due to its large surface area and appropriate polarity match with the target compound.[3]
Q3: What are the typical challenges encountered when using macroporous resins for purification?
A3: While effective, purification using macroporous resins can be complex. Key challenges include the need for multiple separation cycles to achieve high purity, strict control over sample loading amount, flow rate, and the type and volume of elution solvent.[1] Additionally, the use of organic solvents for elution can lead to issues with solvent residue and environmental concerns.[2]
Q4: Can you suggest an alternative to organic solvents for elution?
A4: Yes, aqueous solutions can be used for elution, which is a safer and more environmentally friendly approach. For example, when using boronic acid-functionalized silica gel, a pH 7 aqueous solution can effectively release 96.36% of the adsorbed mogroside V.[1] This method is particularly suitable for applications in the food industry.[1]
Q5: What analytical method is typically used to determine the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the concentration and purity of mogrosides, including this compound.[1][4] Common detection methods include UV detection at around 203 nm or 210 nm and Charged Aerosol Detection (CAD), with the latter often providing higher sensitivity.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mogroside V | - Inefficient extraction from the raw material.- Suboptimal adsorption or desorption conditions on the resin.- Degradation of the compound during processing. | - Optimize extraction parameters such as solvent, temperature, and time. Microwave-assisted extraction can significantly improve yield compared to traditional methods.[5]- Select a resin with high adsorption and desorption capacity for mogroside V, such as HZ 806.[3]- Optimize the pH and composition of the elution buffer. For boronic acid-functionalized silica, a pH 9 aqueous solution gives a high desorption rate, but a pH 7 solution is safer for food applications.[1]- Avoid high temperatures during processing. Adsorption performance can decrease at temperatures above 40°C.[1] |
| Low Purity of Final Product | - Co-elution of other structurally similar mogrosides or impurities.- Insufficient separation efficiency of the chosen chromatographic method. | - Introduce additional purification steps. A combination of macroporous resin chromatography followed by semi-preparative HPLC can increase purity to over 99%.[1]- Employ membrane filtration techniques like ultrafiltration and nanofiltration to remove impurities before chromatographic separation.[2]- Optimize the gradient and mobile phase composition during HPLC to improve the resolution between this compound and other compounds.[4] |
| Poor Peak Shape in HPLC Analysis | - Column contamination, particularly with metals.- Inconsistent mobile phase preparation.- Column degradation. | - If reduced retention times and poor peak shape are observed, wash the column according to the manufacturer's instructions.[4]- Ensure consistent and accurate preparation of the mobile phase, paying close attention to pH and ionic strength.[4]- Use a guard column to protect the analytical column and replace the column if performance does not improve after cleaning. |
| Inconsistent Retention Times in HPLC | - Fluctuations in column temperature.- Changes in mobile phase composition. | - Use a temperature-controlled column compartment to maintain a stable temperature, typically between 20-30°C for mogroside V analysis.[4]- Prepare the mobile phase gravimetrically to ensure consistency between batches.[4] |
Experimental Protocols
Protocol 1: Purification of Mogroside V using Macroporous Resin (HZ 806)
This protocol is based on a study that achieved a 15.1-fold increase in purification factor.[6]
-
Preparation of Crude Extract:
-
Process 100 g of dried Siraitia grosvenorii fruit to obtain a crude extract. The initial content of mogroside V in the raw material is approximately 0.5%.[3]
-
-
Column Preparation:
-
Pack a chromatography column (e.g., 250 mm × 26 mm I.D.) with HZ 806 macroporous resin.[3]
-
Equilibrate the column with deionized water.
-
-
Adsorption:
-
Load the crude extract solution onto the equilibrated column.
-
The adsorption process is typically completed within 140 minutes at 25°C.[6]
-
-
Washing:
-
Wash the column with 2 bed volumes (BV) of deionized water at a flow rate of 1.0 BV/h to remove unbound impurities.[3]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by HPLC to identify those containing mogroside V.
-
Pool the mogroside V-rich fractions.
-
-
Drying:
-
Concentrate and dry the pooled fractions to obtain the purified mogroside V product. This process can yield approximately 3.38 g of mogroside V with a purity of 10.7% from 100 g of herb.[3]
-
Protocol 2: HPLC Analysis of Mogroside V
This protocol is suitable for the quantitative analysis of mogroside V.
-
Chromatographic System:
-
HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
-
Column:
-
Mobile Phase:
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of mogroside V standard (e.g., 2.0 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.06 mg/mL to 0.5 mg/mL.[4]
-
-
Sample Preparation:
-
Dissolve the purified sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.2 µm syringe filter before injection if precipitates are present.[4]
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve from the peak areas of the standards.
-
Determine the concentration of mogroside V in the samples by comparing their peak areas to the calibration curve.
-
Data Summary
Table 1: Comparison of Mogroside V Purification Methods
| Purification Method | Starting Material | Initial Purity (%) | Final Purity (%) | Key Elution/Process Parameters | Reference |
| Boronic Acid-Functionalized Silica Gel | Crude S. grosvenorii Extract | 35.67 | 76.34 | Elution with pH 7 aqueous solution | [1] |
| Boronic Acid-Functionalized Silica Gel + Semi-preparative HPLC | Crude S. grosvenorii Extract | 35.67 | 99.60 | Sequential purification | [1] |
| Macroporous Resin (HZ 806) | S. grosvenorii Herb | 0.5 | 10.7 | Elution with 40% aqueous ethanol | [3][6] |
| Membrane Filtration and Enzymolysis | Fresh S. grosvenorii Fruit | 0.3 - 0.5 | >50 | Multi-step process including ultrafiltration and nanofiltration | [2] |
Table 2: Adsorption and Desorption Characteristics of Mogroside V on Different Materials
| Adsorbent | Adsorption Capacity (mg/g) | Adsorption Ratio (%) | Desorption Ratio (%) | Optimal Conditions | Reference |
| SiO₂-GP-APBA | 206.74 | - | 96.36 | Adsorption at pH 3, Desorption at pH 7 | [1] |
| Macroporous Resin (HZ 806) | - | 90.3 | 95.8 | Adsorption at 25°C, Desorption with 40% ethanol | [3] |
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in mogroside purification.
References
- 1. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 2. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
Technical Support Center: Enhancing the Enzymatic Conversion to 11-epi-mogroside V
Welcome to the technical support center for the enzymatic conversion of mogroside V to its C-11 epimer, 11-epi-mogroside V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the conversion of mogroside V to this compound?
A1: The direct enzymatic epimerization of mogroside V to this compound has not been fully elucidated in a single step. The proposed and most plausible pathway involves a two-step oxidation and reduction process. First, the C-11 hydroxyl group of mogroside V is oxidized to a ketone, forming 11-oxo-mogroside V. Subsequently, this intermediate is stereoselectively reduced to yield this compound, which has the hydroxyl group in the β-orientation.[1] The initial hydroxylation at the C-11 position to form mogroside V is catalyzed by a cytochrome P450 enzyme, CYP87D18.[2]
Q2: Which enzymes are recommended for this two-step conversion?
A2: For the oxidation of mogroside V to 11-oxo-mogroside V, an alcohol dehydrogenase or a suitable oxidase that can act on the C-11 hydroxyl group is required. For the subsequent stereoselective reduction of 11-oxo-mogroside V to this compound, a reductase, specifically a stereospecific alcohol dehydrogenase, is necessary to ensure the formation of the epi-isomer. The precise enzymes for this specific transformation are a subject of ongoing research.
Q3: What are the key challenges in the enzymatic conversion to this compound?
A3: The primary challenges include:
-
Enzyme Selection and Availability: Identifying and obtaining enzymes with high specificity and activity for both the oxidation and reduction steps.
-
Low Yield: The efficiency of the conversion can be low, leading to a mixture of the substrate, intermediate, and final product.
-
Byproduct Formation: Non-specific enzymes may lead to the formation of other mogroside derivatives.
-
Purification: Separating this compound from mogroside V and 11-oxo-mogroside V can be challenging due to their structural similarities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of mogroside V, 11-oxo-mogroside V, and this compound in the reaction mixture over time.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Mogroside V | Inactive enzyme | - Verify enzyme activity with a standard substrate.- Ensure proper storage and handling of the enzyme. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and buffer composition.- Ensure the presence of necessary cofactors (e.g., NAD+/NADH, NADP+/NADPH). | |
| Enzyme inhibition | - Check for potential inhibitors in the reaction mixture.- Purify the mogroside V substrate to remove impurities. | |
| Accumulation of 11-oxo-mogroside V Intermediate | Inefficient or inactive reductase | - Increase the concentration of the reductase enzyme.- Verify the activity of the reductase separately.- Ensure sufficient concentration of the reducing cofactor (e.g., NADPH). |
| Unfavorable reaction equilibrium | - Consider a coupled enzyme system to drive the reaction towards the product. | |
| Formation of Multiple Byproducts | Non-specific enzyme activity | - Screen for more specific enzymes.- Consider enzyme engineering to improve specificity. |
| Instability of substrate or product | - Analyze the stability of mogrosides under the reaction conditions.- Adjust pH or temperature to minimize degradation. | |
| Difficulty in Purifying this compound | Co-elution with mogroside V or 11-oxo-mogroside V | - Optimize the HPLC gradient and column chemistry for better separation.- Consider preparative HPLC for purification. |
Data Presentation
Table 1: Hypothetical Comparison of Oxidizing Enzymes for 11-oxo-mogroside V Production
| Enzyme | Substrate Concentration (mM) | Enzyme Concentration (µM) | Reaction Time (h) | Conversion Rate (%) | 11-oxo-mogroside V Yield (mg/L) |
| Oxidase A | 1 | 5 | 24 | 65 | 830 |
| Oxidase B | 1 | 5 | 24 | 80 | 1024 |
| Dehydrogenase C + NAD+ | 1 | 5 | 24 | 92 | 1178 |
Table 2: Hypothetical Comparison of Reducing Enzymes for this compound Production
| Enzyme | Substrate Concentration (mM) | Enzyme Concentration (µM) | Reaction Time (h) | Conversion Rate (%) | This compound Yield (mg/L) | Diastereomeric Excess (%) |
| Reductase X | 1 | 10 | 12 | 75 | 960 | 90 |
| Reductase Y | 1 | 10 | 12 | 95 | 1216 | >99 |
| Alcohol Dehydrogenase Z + NADPH | 1 | 10 | 12 | 88 | 1126 | 98 |
Experimental Protocols
Protocol 1: Enzymatic Oxidation of Mogroside V to 11-oxo-mogroside V
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Dissolve mogroside V in the buffer to a final concentration of 1 mM.
-
Add the appropriate cofactor (e.g., 2 mM NAD+ for a dehydrogenase).
-
Initiate the reaction by adding the purified oxidase or dehydrogenase (e.g., 5 µM).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.
-
-
Monitoring:
-
Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of 11-oxo-mogroside V.
-
-
Purification:
-
Once the reaction is complete, the 11-oxo-mogroside V can be purified from the reaction mixture using preparative HPLC.
-
Protocol 2: Enzymatic Reduction of 11-oxo-mogroside V to this compound
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Dissolve the purified 11-oxo-mogroside V in the buffer to a final concentration of 1 mM.
-
Add the appropriate cofactor (e.g., 2 mM NADPH for a reductase).
-
Initiate the reaction by adding the purified stereoselective reductase (e.g., 10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
-
Monitoring:
-
Follow the same monitoring procedure as in Protocol 1, quantifying the formation of this compound and the disappearance of 11-oxo-mogroside V.
-
-
Purification and Analysis:
-
Purify the this compound using preparative HPLC.
-
Confirm the stereochemistry of the final product using NMR spectroscopy.
-
Visualizations
Caption: Proposed two-step enzymatic pathway for the conversion of mogroside V to this compound.
Caption: General experimental workflow for the two-step enzymatic synthesis of this compound.
References
dealing with poor solubility of 11-epi-mogroside V in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-epi-mogroside V, focusing on challenges related to its poor solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2] It has demonstrated considerable bioactivity in promoting glucose uptake in human HepG2 cells in vitro, suggesting potential benefits for managing blood sugar levels.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: How can I prepare a stock solution of this compound for cell-based assays?
A3: Based on protocols for similar poorly soluble compounds and the available information on Mogroside V, a recommended starting point is to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution in DMSO is often used for in vitro screening.[4] To enhance dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways involved in the glucose uptake stimulated by this compound?
A4: The promotion of glucose uptake in cells is primarily regulated by two major signaling pathways: the PI3K/Akt pathway and the AMPK pathway. Both pathways ultimately lead to the translocation of glucose transporters (like GLUT4) to the cell membrane, facilitating the transport of glucose into the cell. While the precise mechanism for this compound is still under investigation, it is plausible that it modulates one or both of these pathways.
Troubleshooting Guide: Poor Solubility of this compound in Assays
This guide addresses common issues encountered when working with this compound due to its limited solubility.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The compound is crashing out of solution due to its hydrophobic nature when transferred from an organic solvent (like DMSO) to an aqueous environment. The final concentration may exceed its aqueous solubility limit. | - Decrease the final concentration: Test a range of lower final concentrations of this compound in your assay. - Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the aqueous solution directly to the DMSO stock. - Use a pre-warmed medium: Diluting the compound in a medium pre-warmed to 37°C can sometimes improve solubility. - Incorporate a solubilizing agent: Consider the use of non-toxic solubilizing agents such as cyclodextrins or a low percentage of a biocompatible surfactant (e.g., Tween® 80), but be sure to include appropriate vehicle controls in your experiment. |
| Inconsistent or non-reproducible results in cell-based assays. | This could be due to incomplete dissolution of the compound in the stock solution or precipitation during the experiment, leading to variations in the effective concentration. | - Ensure complete dissolution of the stock solution: Visually inspect your stock solution for any particulate matter. If necessary, briefly sonicate or warm the solution before each use. - Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from the stock solution for each experiment. - Filter the final working solution: After diluting the stock solution into your final assay medium, you can filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to the cells. However, be aware that this might slightly lower the final concentration. |
| Observed cytotoxicity at higher concentrations. | The observed toxicity might be due to the compound itself, the concentration of the organic solvent (e.g., DMSO), or the formation of compound aggregates that are toxic to cells. | - Perform a dose-response curve for cytotoxicity: Use an MTT or similar cell viability assay to determine the non-toxic concentration range for both this compound and the vehicle (DMSO).[5][6][7] - Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your cell culture is below the cytotoxic level for your specific cell line (typically <0.5%, and ideally ≤0.1%). - Visually inspect for precipitates: Check for any visible precipitates in the wells of your cell culture plate under a microscope. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the tube and place it in a 37°C water bath or sonicator for 10-15 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based Glucose Uptake Assay in HepG2 Cells
This protocol is adapted from general procedures for glucose uptake assays in HepG2 cells and the findings of Fu Li et al. (2017).[1][8][9][10][11]
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in complete growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with warm PBS. Add serum-free medium and incubate for another 12-16 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free, glucose-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., metformin or insulin).
-
Aspirate the serum-free medium from the cells and add the medium containing the test compounds or controls.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Glucose Uptake Measurement:
-
Following treatment, wash the cells twice with warm Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Add KRPH buffer containing a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well at a final concentration of 50-100 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
-
Data Acquisition:
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the cell number or protein content in each well to account for any variations in cell density. A separate plate can be run in parallel for a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxicity of the compound concentrations used.
-
Calculate the percentage of glucose uptake relative to the vehicle control.
-
Visualizations
References
- 1. Cucurbitane glycosides from the fruit of Siraitia grosvenori and their effects on glucose uptake in human HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucose production and uptake assays of HepG2 cells [bio-protocol.org]
- 9. Measurement of Glucose Uptake Activity on HepG2 Cells [bio-protocol.org]
- 10. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
minimizing degradation of 11-epi-mogroside V during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of mogroside V to its epimer, 11-epi-mogroside V, during extraction from Siraitia grosvenorii (monk fruit).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, leading to the unwanted formation of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DEG-001 | High levels of this compound detected in the final extract. | - High Extraction Temperature: Elevated temperatures can promote the epimerization of mogroside V. Mogroside V has been observed to decompose at high temperatures. - Prolonged Extraction Time: Extended exposure to heat, even at moderate temperatures, can increase the rate of degradation. - Sub-optimal pH: Extreme pH conditions, particularly alkaline solutions, can lead to the degradation of mogroside V. Mogroside V is known to be unstable in alkaline conditions. | - Optimize Extraction Temperature: Maintain the extraction temperature below 60°C. Consider using lower temperatures (e.g., 40-50°C) even if it requires a slightly longer extraction time. - Minimize Extraction Time: Aim for the shortest effective extraction time. For methods like ultrasonic-assisted extraction, this could be as short as 30-45 minutes. - Control pH: Maintain the pH of the extraction solvent in a neutral to slightly acidic range (pH 6-7). Avoid strongly alkaline conditions. |
| DEG-002 | Inconsistent ratios of mogroside V to this compound across different batches. | - Inconsistent Raw Material Quality: The initial concentration of mogroside V and its epimers can vary between different batches of monk fruit. - Variable Extraction Parameters: Fluctuations in temperature, time, or solvent pH between batches will lead to inconsistent degradation. | - Standardize Raw Material: If possible, source monk fruit from a single supplier with consistent quality control. - Strict Process Control: Implement and strictly adhere to a standard operating procedure (SOP) for the extraction process, ensuring consistent parameters for every batch. |
| DEG-003 | Difficulty in analytically separating mogroside V and this compound. | - Inadequate Chromatographic Resolution: The HPLC or LC-MS method may not be optimized to separate these two closely related epimers. | - Optimize HPLC/LC-MS Method: Utilize a high-resolution column (e.g., C18) and optimize the mobile phase composition and gradient. A mobile phase of acetonitrile and water is commonly used for mogroside analysis. Employing a charged aerosol detector (CAD) or a mass spectrometer (MS) can aid in differentiation and quantification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound is a stereoisomer (epimer) of mogroside V, a key sweetening compound in monk fruit. The concern with its formation is that it represents a degradation of the target compound, mogroside V, which can affect the overall yield, purity, and potentially the sweetness profile of the final extract.
Q2: What is the proposed mechanism for the epimerization of mogroside V to this compound?
A2: While the exact mechanism of epimerization of mogroside V to this compound during extraction is not yet fully elucidated in the scientific literature, it is hypothesized to be a chemical transformation influenced by factors such as heat and pH. Isomerization is a known metabolic transformation of mogroside V in vivo. The presence of an oxygen function at the C-11 position is thought to be responsible for the occurrence of different taste profiles among mogrosides.
Q3: What are the optimal extraction conditions to minimize the formation of this compound?
A3: Based on the known instability of mogroside V under certain conditions, the following are recommended to minimize the formation of this compound:
-
Temperature: Keep the extraction temperature below 60°C.
-
pH: Maintain a neutral to slightly acidic pH (6-7) of the extraction solvent.
-
Time: Use the shortest possible extraction time that allows for efficient recovery of mogroside V.
Q4: Which extraction method is best for minimizing degradation?
A4: While several methods can be effective, ultrasonic-assisted extraction (UAE) often allows for efficient extraction at lower temperatures and shorter times compared to conventional methods like hot water or ethanol reflux, thereby potentially reducing the degradation of mogroside V.
Q5: How can I accurately quantify the amount of this compound in my extract?
A5: A validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is required. You will need a certified reference standard for this compound for accurate quantification. The method should be optimized to achieve baseline separation between the peaks of mogroside V and this compound.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Mogroside V
-
Sample Preparation: Grind dried monk fruit into a fine powder.
-
Solvent Preparation: Prepare a solution of 60% ethanol in deionized water. Adjust the pH to 6.5 using a suitable buffer.
-
Extraction:
-
Mix the powdered monk fruit with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Sonciate at a frequency of 40 kHz and a power of 250 W for 45 minutes.
-
Maintain the temperature of the ultrasonic bath at 50°C.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtrate is now ready for analysis or further purification.
-
Protocol 2: HPLC Analysis of Mogroside V and this compound
-
Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20-30% B
-
10-25 min: 30-40% B
-
25-30 min: 40-20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 203 nm or by CAD.
-
Quantification: Use certified reference standards for both mogroside V and this compound to create calibration curves for accurate quantification.
Data Presentation
Table 1: Comparison of Mogroside V Yield under Different Extraction Conditions
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Mogroside V Yield (%) | Reference |
| Hot Water Extraction | 100 | 180 | Water | 5.6 | [1] |
| Ethanol Extraction | 60 | 100 | 50% Ethanol | 5.9 | [1] |
| Ultrasonic-Assisted | 55 | 45 | 60% Ethanol | 2.98 | [1] |
| Microwave-Assisted | 90 | 15 | Water | 9.41 | [2] |
| Flash Extraction | 40 | 7 | Water | 6.9 | [1] |
Note: Data on this compound formation under these specific conditions is limited in the literature. Researchers are encouraged to quantify both compounds during their optimization studies.
Visualizations
Caption: Experimental workflow for optimizing mogroside V extraction.
Caption: Factors influencing mogroside V degradation during extraction.
References
Technical Support Center: Improving the Efficiency of 11-epi-mogroside V Isolation Protocols
Welcome to the technical support center for the isolation and purification of 11-epi-mogroside V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experimental workflows.
Troubleshooting Guides
This section addresses common issues encountered during the isolation of this compound, presented in a question-and-answer format.
Question 1: Why am I observing low yield of the total mogroside extract from the raw plant material?
Answer:
Low extraction yield can be attributed to several factors related to the extraction method and the raw material itself.
-
Extraction Method: The choice of extraction technique significantly impacts the yield. Traditional hot water extraction can be less efficient than modern methods.[1] Consider implementing techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which have been shown to improve yields. For instance, a study reported a mogroside yield of 3.97% with optimized UAE conditions.[1]
-
Solvent Selection: The solvent system used for extraction is critical. While water is a green solvent, aqueous ethanol solutions (e.g., 70% ethanol) often provide a higher yield of mogrosides.[2]
-
Raw Material Quality: The concentration of mogrosides, including this compound, varies depending on the maturity of the Siraitia grosvenorii fruit. Using fully ripened fruit is crucial for maximizing the yield of mogroside V and its epimers.
-
Insufficient Cell Wall Disruption: The plant cell walls need to be adequately disrupted to release the intracellular mogrosides. Ensure the raw material is properly ground or crushed before extraction.
Question 2: I am having difficulty separating this compound from the more abundant mogroside V, resulting in poor resolution and co-elution. What can I do?
Answer:
The separation of epimers like this compound and mogroside V is a significant challenge due to their similar physical and chemical properties. Here are some strategies to improve resolution:
-
Column Selection: The choice of stationary phase is paramount. While C18 columns are commonly used, they may not always provide the necessary selectivity for epimer separation.[3] Consider screening different stationary phases, including those with alternative selectivities like phenyl-hexyl or cyano phases. For challenging separations of isomers, specialized columns such as those with chiral stationary phases or mixed-mode columns could be explored.[4]
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is critical.
-
Solvent Strength: A common issue is the use of a mobile phase that is too strong, causing the epimers to elute too quickly and without adequate separation. Try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve resolution.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.
-
Additives: The addition of small amounts of additives like formic acid or acetic acid can improve peak shape and resolution.
-
Gradient Elution: Employing a shallow gradient, where the concentration of the organic solvent is increased slowly over time, can significantly enhance the separation of closely eluting compounds.
-
-
Temperature Control: Operating the column at a controlled temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. Experiment with different column temperatures (e.g., 20-40°C) to find the optimal condition for your separation.[5]
-
Flow Rate: Reducing the flow rate can sometimes improve the resolution of critical pairs, although this will increase the run time.
Question 3: My final product has low purity. What are the likely causes and how can I improve it?
Answer:
Low purity in the final this compound isolate can stem from incomplete separation from other mogrosides or the presence of other impurities from the extract.
-
Initial Purification: The initial purification step using macroporous resins is crucial for removing a significant portion of impurities.[6] Ensure that the loading, washing, and elution steps are optimized for your specific extract. The choice of resin is also important; for example, HZ 806 resin has been shown to have good adsorption and desorption capacities for mogrosides.[6][7]
-
Preparative HPLC Conditions: If you are using preparative HPLC for the final purification step, overloading the column is a common cause of poor purity. Reduce the injection volume or the concentration of your sample to avoid peak broadening and overlap.
-
Fraction Collection: The timing and width of the collected fractions during preparative chromatography are critical. Collect narrower fractions around the target peak and analyze them individually for purity before pooling.
-
Multiple Purification Steps: Achieving high purity may require a multi-step purification strategy. A combination of macroporous resin chromatography followed by one or more preparative HPLC steps with different column selectivities can be very effective. For instance, a two-step process involving boronic acid-functionalized silica gel followed by semi-preparative HPLC has been reported to increase the purity of mogroside V to 99.60%.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of mogroside V and this compound in the crude extract of Siraitia grosvenorii?
A1: The initial content of mogroside V in the raw herbal material is typically around 0.5%.[6][7] The concentration of this compound is generally lower than that of mogroside V, but the exact amount can vary depending on the fruit's maturity and the extraction method used.
Q2: What are the recommended analytical techniques for monitoring the purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 203 nm) is the most common method for analyzing mogrosides.[3][8] For more sensitive and specific detection, especially when dealing with complex mixtures or low concentrations, HPLC coupled with Mass Spectrometry (HPLC-MS) or an Evaporative Light Scattering Detector (ELSD) can be used.[4]
Q3: Can I use the same protocol for isolating mogroside V to isolate this compound?
A3: While the general workflow for isolating mogroside V can be adapted for this compound, the final purification step to separate the two epimers will require specific optimization. Due to their structural similarity, achieving baseline separation on a preparative scale is the most challenging part and will likely necessitate dedicated method development, particularly in the choice of the chromatographic column and mobile phase.
Q4: Are there any "green" or more environmentally friendly methods for extracting mogrosides?
A4: Yes, there is a growing interest in developing greener extraction methods. Water extraction is considered an environmentally friendly option.[2] Furthermore, techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce the consumption of organic solvents and decrease extraction times.[1][9]
Data Presentation
The following tables summarize quantitative data from various studies on mogroside V purification, which can serve as a reference for optimizing this compound isolation protocols.
Table 1: Comparison of Macroporous Resin Performance for Mogroside V Enrichment
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Purity of Mogroside V in Product (%) | Purification Factor | Reference |
| HZ 806 | 5.12 (at equilibrium) | 95.8 | 10.7 | 15.1-fold | [6][7] |
Table 2: Purity Enhancement of Mogroside V using a Multi-Step Purification Protocol
| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery (%) | Reference |
| Boronic Acid-Functionalized Silica Gel | 35.67 | 76.34 | 96.36 (desorption) | [3] |
| Semi-Preparative HPLC (following silica gel) | 76.34 | 99.60 | Not Reported | [3] |
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Mogrosides using Macroporous Resin Chromatography
This protocol is adapted from a method developed for the enrichment of mogroside V and serves as a starting point for obtaining a mogroside-rich extract containing this compound.[6][7]
-
Extraction:
-
Grind dried Siraitia grosvenorii fruit into a fine powder.
-
Extract the powder with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at 60°C with constant stirring.
-
Filter the extract and concentrate it under reduced pressure to remove the ethanol.
-
-
Macroporous Resin Chromatography:
-
Pack a column with HZ 806 macroporous resin and equilibrate it with deionized water.
-
Load the concentrated aqueous extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 3 BV of deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides with 5 BV of 40% aqueous ethanol at a flow rate of 2 BV/hour.
-
Collect the eluate and concentrate it under reduced pressure to obtain the enriched mogroside extract.
-
Protocol 2: Preparative HPLC for the Separation of Mogroside V and its Epimers (Conceptual)
This is a conceptual protocol based on analytical methods and general principles of epimer separation, which will require significant optimization for preparative scale.
-
Sample Preparation:
-
Dissolve the enriched mogroside extract from Protocol 1 in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Preparative HPLC Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative column). Screening of different stationary phases is highly recommended.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient, for example, 20-30% B over 60 minutes. The gradient needs to be optimized to achieve baseline separation of mogroside V and this compound.
-
Flow Rate: 15-20 mL/min (adjust based on column size and pressure limits).
-
Detection: UV at 203 nm.
-
Injection Volume: Start with a small injection volume to determine the retention times and resolution, then gradually increase the loading for preparative scale.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile, with a focus on collecting narrow fractions around the peaks corresponding to mogroside V and this compound.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions containing high-purity this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
General Workflow for Mogroside Isolation
Caption: A generalized workflow for the isolation of this compound.
Logical Relationship in Troubleshooting Epimer Co-elution
Caption: A decision-making diagram for troubleshooting epimer co-elution.
References
- 1. maxapress.com [maxapress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
Technical Support Center: Monk Fruit (Siraitia grosvenorii) Mogrosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monk fruit and its bioactive compounds, specifically addressing the variability in 11-epi-mogroside V content.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the extraction, quantification, and analysis of this compound from monk fruit.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| MGV-T01 | Low or inconsistent yield of this compound | Improper fruit ripeness.[1] Inefficient extraction method.[2] Degradation during processing (e.g., high-temperature drying).[3][4] | Select fully ripened monk fruit, as mogroside content varies with maturity.[1] Employ advanced extraction techniques such as ultrasound-assisted solid-liquid extraction.[1] Utilize low-temperature drying methods (e.g., freeze-drying or vacuum drying) to minimize thermal degradation of mogrosides.[3][4] |
| MGV-T02 | Difficulty in separating this compound from other mogrosides | Suboptimal chromatographic conditions. Lack of appropriate analytical standards. | Optimize HPLC or HPTLC methods, including mobile phase composition, flow rate, and column type.[1][5] Use authenticated reference standards for accurate identification and quantification.[2] |
| MGV-T03 | Poor peak resolution in chromatograms | Inadequate mobile phase gradient. Incorrect column selection. | Implement a gradient elution program in your HPLC method to improve separation of closely related mogrosides.[1] Select a column with appropriate stationary phase chemistry, such as a C18 column, for reversed-phase separation.[1] |
| MGV-T04 | Inaccurate quantification of this compound | Matrix effects from co-extracted compounds. Non-linear detector response. | Utilize a robust detection method such as mass spectrometry (MS) or charged aerosol detection (CAD) to minimize matrix interference.[2][5] Generate a calibration curve with a sufficient number of data points to ensure linearity over the desired concentration range.[2] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound?
This compound is a cucurbitane-type triterpenoid glycoside and an isomer of mogroside V, one of the main sweetening compounds found in monk fruit (Siraitia grosvenorii).[6] It contributes to the overall sweetness and potential bioactivity of monk fruit extracts.
Q2: What are the primary factors that influence the variability of this compound content in monk fruit?
The primary factors include:
-
Genetics of the plant: Different cultivars may produce varying levels of mogrosides.
-
Fruit Ripeness: The concentration and composition of mogrosides, including this compound, change significantly as the fruit matures.[1]
-
Post-harvest Processing: Drying methods and temperatures have a substantial impact on the final mogroside content.[3][4]
-
Extraction and Purification Methods: The choice of solvents and techniques can affect the yield and purity of the extracted compounds.[2]
Analytical and Experimental Questions
Q3: What are the recommended analytical techniques for the identification and quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly effective method for both identification and quantification due to its sensitivity and selectivity.[2] High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for analyzing multiple samples simultaneously.[3] For structural confirmation, particularly to differentiate between stereoisomers like this compound and mogroside V, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[2]
Q4: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, it is crucial to avoid high temperatures during processing. Low-temperature drying methods such as freeze-drying or vacuum drying have been shown to preserve higher levels of mogroside V and its isomers compared to traditional hot-air drying.[3][4]
Q5: Are there commercially available reference standards for this compound?
Yes, authenticated reference standards for this compound and other mogrosides are available from various chemical suppliers and are essential for accurate quantification.
Quantitative Data Summary
Table 1: Relative Sweetness of Major Mogrosides Compared to Sucrose
| Mogroside | Relative Sweetness (times that of sucrose) |
| Mogroside V | ~250-425[7][8] |
| Siamenoside I | ~563[8] |
| Mogroside IV | ~392[9] |
| 11-oxo-mogroside V | Data not consistently reported |
Experimental Protocols
Protocol 1: Extraction of Mogrosides from Monk Fruit
This protocol is based on an ultrasound-assisted solid-liquid extraction method.[1]
-
Sample Preparation: Dry the fresh monk fruit using a low-temperature method (e.g., freeze-drying). Grind the dried fruit into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered monk fruit into a centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute.
-
Perform ultrasound-assisted extraction in a water bath at 50°C for 30 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Quantification of this compound using HPLC-MS/MS
This protocol outlines a general method for the quantification of mogrosides.[1][10]
-
Chromatographic System: An HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB C18).[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program to achieve optimal separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: A flow rate of 0.25 mL/min is often effective.[1]
-
Mass Spectrometry:
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway of mogrosides in Siraitia grosvenorii.
Caption: Experimental workflow for mogroside analysis.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pjps.pk [pjps.pk]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 11-epi-mogroside V Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11-epi-mogroside V using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of this compound and which MS polarity is recommended?
A1: this compound, like other mogrosides, is a large triterpene glycoside. Due to the presence of multiple hydroxyl groups and glycosidic linkages, it readily forms anions. Therefore, negative ion mode electrospray ionization (ESI-) is recommended for optimal sensitivity.[1][2][3] In negative ion mode, you will typically observe the deprotonated molecule [M-H]⁻.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: For this compound, which is an isomer of mogroside V, the expected precursor ion in negative mode is m/z 1285.6 [M-H]⁻. The fragmentation pattern is characterized by the sequential loss of glucose units (162 Da each). A common and sensitive transition for mogroside V, which can be used as a starting point for this compound, is m/z 1285.6 → 1123.7 .[1][2] This corresponds to the loss of one glucose moiety. Further fragmentation can be monitored for confirmation.
Q3: How does the stereochemistry at the C-11 position affect the MS/MS fragmentation compared to mogroside V?
A3: The core fragmentation pathway for this compound is expected to be similar to mogroside V, primarily involving the sequential loss of sugar moieties.[4] However, the stereochemical difference at the C-11 position could potentially influence the relative abundance of certain fragment ions. It is advisable to perform a product ion scan for this compound to confirm the optimal product ions and their relative intensities for your specific instrument and conditions.
Q4: What are some general recommendations for starting MS parameter optimization for this compound?
A4: When developing a new method, it is beneficial to start with a systematic approach. This involves infusing a standard solution of this compound directly into the mass spectrometer to optimize source parameters and fragmentation conditions. Key parameters to optimize include capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[5] For MS/MS, perform a product ion scan to identify the most abundant and stable fragment ions and then optimize the collision energy for the selected transitions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Suboptimal ionization polarity. | Switch to negative ion mode (ESI-). Mogrosides show significantly better response in negative ion mode.[1][3] |
| Inefficient desolvation. | Optimize the drying gas temperature and flow rate. For large molecules like mogrosides, efficient desolvation is crucial. | |
| Inappropriate mobile phase composition. | A methanol-based mobile phase has been shown to generate a high response for mogroside V.[1] Ensure the mobile phase is compatible with ESI. | |
| High Background Noise | Matrix effects from the sample. | Improve sample preparation to remove interfering substances. A simple protein precipitation can be effective for plasma samples.[1][2] Consider using a divert valve to direct the flow to waste during the parts of the run where the analyte does not elute. |
| Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. | |
| Poor Peak Shape | Incompatible mobile phase pH. | While not explicitly detailed for this compound, ensuring the pH is appropriate for the analyte and column chemistry is a general principle for good chromatography. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Fragmentation | Fluctuating collision energy. | Ensure the collision gas pressure is stable. Optimize and fix the collision energy for each transition. For mogroside V, a collision energy of 47 eV has been reported for the 1285.6 → 1123.7 transition.[1] |
| In-source fragmentation. | Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source. |
Experimental Protocols
Sample Preparation for Plasma Samples
This protocol is adapted from a method for mogroside V and is a good starting point for this compound.[1][2]
-
To a 75 µL plasma sample, add 250 µL of methanol for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Standard Solution Preparation
-
Prepare a stock solution of this compound in methanol (e.g., at a concentration of 1 mg/mL).[6]
-
Perform serial dilutions of the stock solution with methanol or the initial mobile phase composition to create working standard solutions at desired concentrations for calibration curves.[1][6]
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Mogroside V (Applicable as a starting point for this compound)
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [1][2] |
| Precursor Ion (m/z) | 1285.6 | [1][2] |
| Product Ion (m/z) | 1123.7 | [1][2] |
| Collision Energy (eV) | 47 | [1] |
| Collision Gas | Argon | [1] |
Table 2: Example Liquid Chromatography Parameters for Mogroside Analysis
| Parameter | Value | Reference |
| Column | Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm) | [1][2] |
| Mobile Phase | Methanol:Water (60:40, v/v) | [1][2] |
| Flow Rate | 0.5 mL/min | [1] |
| Elution Type | Isocratic | [1][2] |
Visualizations
Caption: Workflow for MS parameter optimization and method development for this compound.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. pjps.pk [pjps.pk]
- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 11-epi-mogroside V and Mogroside V
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two closely related cucurbitane glycosides, 11-epi-mogroside V and mogroside V, derived from the fruit of Siraitia grosvenorii. This document summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Introduction
Mogroside V is the most abundant and well-characterized sweet compound in monk fruit (Siraitia grosvenorii), known for its wide range of pharmacological effects, including anti-diabetic, anti-inflammatory, anti-cancer, and antioxidant properties. Its stereoisomer, this compound, is a minor constituent that has also demonstrated notable bioactivity, particularly in the realm of glucose metabolism. This guide aims to provide a side-by-side comparison of their biological effects based on available scientific literature.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the primary bioactivities of this compound and mogroside V.
Table 1: Comparison of Bioactivities
| Bioactivity | This compound | Mogroside V |
| Anti-diabetic | Promotes glucose uptake in HepG2 cells.[1][2][3] | Promotes glucose uptake in HepG2 cells; Stimulates insulin secretion; Activates AMPK.[1][2][3][4][5][6] |
| Anti-inflammatory | Data not available | Inhibits inflammatory pathways (NF-κB, JAK-STAT). |
| Anti-cancer | Data not available | Inhibits pancreatic cancer cell proliferation via the STAT3 pathway. |
| Antioxidant | Data not available | Exhibits antioxidant properties. |
Table 2: Quantitative Data on Glucose Uptake in HepG2 Cells
| Compound | Concentration | % Increase in Glucose Uptake (relative to control) | Reference |
| This compound | 10 µM | All tested mogrosides showed equivalent or more potent effects than metformin. Specific percentage not individually reported. | [2][3] |
| Mogroside V | 10 µM | All tested mogrosides showed equivalent or more potent effects than metformin. Specific percentage not individually reported. | [2][3] |
| Metformin (Positive Control) | 1 mM | Not explicitly stated, used as a benchmark for potent activity. | [2][3] |
Note: While the key study indicates potent activity for both compounds, specific percentage increases for each were not detailed in the available abstracts.
Key Bioactivities and Mechanisms of Action
Anti-diabetic Activity
Both this compound and mogroside V have been shown to promote glucose uptake in human liver cancer (HepG2) cells, suggesting their potential as anti-diabetic agents.[1][2][3] A study evaluating a range of cucurbitane glycosides from S. grosvenorii found that all isolated mogrosides, including these two, exhibited effects on glucose uptake that were comparable or superior to the widely used anti-diabetic drug, metformin.[2][3]
Mogroside V has been more extensively studied, with research indicating it can also stimulate insulin secretion.[5] Furthermore, mogroside V and its aglycone, mogrol, are potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activation of AMPK in liver cells is a known mechanism for improving insulin sensitivity and promoting glucose uptake. Mogroside V has also been shown to alleviate insulin resistance and increase glycogen synthesis through the PI3K/Akt pathway.[4]
The precise signaling pathway through which this compound promotes glucose uptake has not yet been elucidated in the reviewed literature.
Anti-inflammatory and Anti-cancer Activities of Mogroside V
Mogroside V has demonstrated significant anti-inflammatory and anti-cancer properties. Its anti-inflammatory effects are attributed to the inhibition of key signaling pathways such as nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT).
In the context of cancer, mogroside V has been shown to inhibit the proliferation of pancreatic cancer cells by targeting the STAT3 signaling pathway.
Experimental Protocols
Glucose Uptake Assay in HepG2 Cells
This protocol outlines the methodology used to assess the effect of this compound and mogroside V on glucose uptake in human hepatoma (HepG2) cells.
Objective: To quantify the uptake of a fluorescent glucose analog, 2-NBDG, in HepG2 cells following treatment with the test compounds.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Test compounds (this compound, mogroside V)
-
Positive control (e.g., Metformin)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free DMEM for a specified period (e.g., 3 hours) to minimize basal glucose uptake.
-
Compound Incubation: Treat the cells with various concentrations of this compound, mogroside V, or the positive control (metformin) in serum-free DMEM for a defined duration (e.g., 24 hours).
-
2-NBDG Incubation: Following treatment, wash the cells with PBS and incubate them with a medium containing a specific concentration of 2-NBDG (e.g., 50 µM) for a short period (e.g., 30-60 minutes).
-
Termination of Uptake: Stop the glucose uptake by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of the intracellular 2-NBDG using a fluorescence microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
Data Analysis: Calculate the percentage increase in glucose uptake relative to the untreated control cells.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a general method to evaluate the anti-inflammatory effects of mogroside V in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by mogroside V in activated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Mogroside V
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of mogroside V for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production by mogroside V compared to the LPS-only treated cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the bioactivity of these compounds.
Conclusion
Both this compound and mogroside V demonstrate promising bioactivity, particularly in the context of glucose metabolism. Mogroside V, being the more extensively researched compound, exhibits a broader range of therapeutic potential, including anti-inflammatory and anti-cancer effects, with well-defined mechanisms of action involving key signaling pathways like AMPK, PI3K/Akt, NF-κB, and STAT3. While this compound also shows potent glucose uptake-promoting effects, further research is required to elucidate its specific mechanism of action and to explore its potential in other therapeutic areas. This comparative guide highlights the need for continued investigation into the nuanced structure-activity relationships of mogroside congeners to fully unlock their potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitane glycosides from the fruit of Siraitia grosvenori and their effects on glucose uptake in human HepG2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparative analysis of 11-epi-mogroside V content in different monk fruit cultivars
A Comparative Analysis of 11-epi-mogroside V Content in Monk Fruit Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of this compound content in different monk fruit (Siraitia grosvenorii) cultivars. It is designed to be a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential and chemical composition of this natural sweetener. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key processes to facilitate a deeper understanding of the variability of this compound across different monk fruit sources.
Quantitative Analysis of Mogroside V and its Isomers in Monk Fruit Cultivars
While specific data on this compound across a wide range of named cultivars is limited in publicly available literature, existing research provides valuable insights into the variation of the closely related and predominant mogroside V, along with its isomer, isomogroside V. The following table summarizes the yields of mogroside V and siamenoside I (another major mogroside) in monk fruit cultivars harvested from different locations, providing a proxy for the potential variability of related mogroside isomers.[1] It is important to note that the concentration of these compounds can be influenced by factors such as maturity stage and processing methods.[1][2][3]
| Cultivar/Source Location | Mogroside V Yield (mg/g of dried fruit) | Siamenoside I Yield (mg/g of dried fruit) |
| GuangXi (GX1) | 10.5 | 1.2 |
| GuangXi (GX2) | 9.8 | 1.5 |
| GuiZhou (GZ) | 8.5 | 1.0 |
| HuNan (HN) | 7.9 | 0.9 |
Data extracted from a study on mogroside content at 75-90 days after pollination, a period when highly glycosylated mogrosides accumulate and stabilize.[1]
Experimental Protocols
A detailed understanding of the methodologies used for the extraction and quantification of mogrosides is crucial for reproducible research. The following protocols are synthesized from various studies and represent common practices in the field.
Extraction of Mogrosides from Monk Fruit
Several methods have been developed for the extraction of mogrosides from Siraitia grosvenorii. Solvent extraction is the most common approach.
a) Hot Water Extraction: This traditional and simple method is widely used.[4][5]
-
Procedure:
-
Fresh or dried monk fruit is crushed into a powder.
-
The powdered fruit is mixed with water at a solid-to-liquid ratio of approximately 1:15 to 1:20 (g/mL).[5]
-
The mixture is heated to 80-100°C and refluxed for 1-2 hours.[4] This process is typically repeated 2-3 times to maximize yield.
-
The extracts are combined, filtered, and then concentrated under reduced pressure.
-
b) Ethanol Extraction: This method often results in a higher yield of mogrosides compared to water extraction.[5]
-
Procedure:
-
Powdered monk fruit is mixed with an aqueous ethanol solution (typically 50-70%).[4][5]
-
The mixture is extracted at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 100 minutes) with agitation.[5]
-
The extraction is usually performed multiple times.
-
The resulting extracts are pooled, filtered, and the ethanol is removed using a rotary evaporator.
-
c) Microwave-Assisted Extraction (MAE): A more modern and efficient technique that can significantly reduce extraction time.[4]
-
Procedure:
-
The powdered fruit is suspended in a solvent (water or aqueous ethanol).
-
The suspension is subjected to microwave irradiation at a specific power (e.g., 495-750 W) for a short period (e.g., 6-25 minutes).[4]
-
The extract is then filtered and processed as in other methods.
-
Quantification of this compound and Other Mogrosides
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for the separation and quantification of mogrosides.
a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying individual mogrosides.[1][6][7]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid) is common.[6]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally applied.[6]
-
Detection: Electrospray ionization (ESI) in negative ion mode is effective for detecting mogrosides.[8]
-
b) High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput method for the simultaneous analysis of multiple samples.[2][3]
-
Procedure:
-
Extracts are applied to an HPTLC plate.
-
The plate is developed in a suitable solvent system.
-
The separated compounds are visualized and quantified by densitometric scanning at a specific wavelength.
-
Visualizations
Experimental Workflow for Mogroside Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of mogrosides from monk fruit.
Caption: Experimental workflow for mogroside analysis.
Mogroside Biosynthesis Pathway
This diagram outlines the key enzymatic steps in the biosynthesis of mogroside V in Siraitia grosvenorii.
Caption: Mogroside biosynthesis pathway in monk fruit.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 4. maxapress.com [maxapress.com]
- 5. mdpi.com [mdpi.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Mogroside Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of mogroside isomers, key sweetening compounds derived from the monk fruit (Siraitia grosvenorii). The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the development of new products containing these natural sweeteners. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Introduction to Mogroside Isomers and Analytical Challenges
Mogrosides are a group of cucurbitane-type triterpene glycosides, with Mogroside V being the most abundant and one of the sweetest.[1][2][3] Other significant isomers include Siamenoside I, Mogroside IV, and Mogroside III.[4] The structural similarity of these isomers presents a significant challenge for their separation and individual quantification. The lack of a strong chromophore in their structure also makes detection by UV-Vis spectroscopy less sensitive compared to other methods.[5][6]
Comparison of Analytical Methods
The most prevalent methods for the quantification of mogroside isomers are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
The following table summarizes the performance of different analytical methods for the quantification of Mogroside V, the most studied isomer.
| Parameter | HPLC-UV | HPLC-Charged Aerosol Detection (CAD) | LC-MS/MS |
| Linearity (r²) | 0.9995[5] | 0.9991 (Quadratic fit)[5] | ≥ 0.995[1] |
| Limit of Detection (LOD) | 7.0 µg/mL[5] | 1.4 µg/mL[5] | 9.288 ng/mL - 18.159 ng/mL (for various mogrosides)[7] |
| Limit of Quantification (LOQ) | 22.0 µg/mL[5] | 4.6 µg/mL[5] | 96.0 ng/mL[1][2] |
| Precision (%RSD) | < 2.0% (Peak Area)[5] | < 2.0% (Peak Area)[5] | < 10.1% (Intra- and Inter-day)[1][2] |
| Accuracy (Recovery) | 88 - 103%[5] | 89 - 105%[5] | 91.3 - 95.7%[1][2] |
Key Observations:
-
Sensitivity: LC-MS/MS offers significantly higher sensitivity (lower LOD and LOQ) compared to both HPLC-UV and HPLC-CAD, making it the preferred method for trace-level analysis, such as in pharmacokinetic studies.[1][2] Charged aerosol detection shows a fivefold improvement in sensitivity over UV detection for Mogroside V.[5]
-
Linearity: All methods demonstrate good linearity over their respective calibration ranges. It is noteworthy that charged aerosol detection often requires a quadratic curve fit for optimal accuracy.[5]
-
Precision and Accuracy: All three methods provide acceptable levels of precision and accuracy for quantitative analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
A common method for extracting mogrosides from dried monk fruit powder involves ultrasound-assisted solid-liquid extraction.
-
Weighing: Accurately weigh 1.0 g of the powdered fruit extract into a 50 mL centrifuge tube.[7]
-
Extraction: Add a defined volume of methanol/water (e.g., 80/20, v/v) to the sample.[4]
-
Sonication: Sonicate the mixture for a specified time to ensure efficient extraction.
-
Centrifugation/Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm filter prior to injection into the analytical system.[7]
This method is suitable for the analysis of mogrosides in less complex matrices like commercial beverages and sweeteners.
-
Chromatographic System: Thermo Scientific Dionex UltiMate Rapid Separation LC (RSLC) system.[5]
-
Mobile Phase: 81/19 acetonitrile/ammonium formate buffer at pH 3.0.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20-30 °C.[5]
-
UV Detection: 210 nm.[5]
-
Charged Aerosol Detector: Settings as per manufacturer's instructions.
This highly sensitive and selective method is ideal for complex matrices such as plasma and for the simultaneous quantification of multiple mogroside isomers.
-
Chromatographic System: Agilent Technologies 1260 Series LC system.[4]
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[1][2]
-
Column: Shiseido Capcell Pak UG120 C18 (2.0 × 50mm, 3.0µm) or Agilent Poroshell 120 SB C18.[1][2][4]
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with 0.1% formic acid.[4][8]
-
Flow Rate: 0.25 mL/min.[4]
-
Ionization Mode: Negative ion electrospray ionization ([M-H]⁻) is often preferred for higher sensitivity.[2][4]
-
Detection Mode: Selected-Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each mogroside isomer.[1][2][8]
Method Cross-Validation
Cross-validation is the process of comparing results from two different analytical methods or from the same method in different laboratories to ensure the data is comparable.[9] This is crucial when transferring a method or when data from different analytical runs or studies need to be combined. A typical cross-validation would involve analyzing the same set of quality control samples with both methods and comparing the results.[9]
Visualizing Analytical Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: General workflow for mogroside isomer analysis.
Caption: Logical flow for cross-validation of analytical methods.
References
- 1. pjps.pk [pjps.pk]
- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 7. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 11-epi-Mogroside V Isolates
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in the bioactivity of individual mogroside isomers, such as 11-epi-mogroside V, necessitates robust analytical methodologies to accurately determine the purity of their isolates.[1] This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: Comparison of Analytical Techniques
The purity of this compound isolates can be determined using several analytical techniques, each with its own advantages and limitations. The choice of method will depend on the specific requirements of the analysis, including the need for structural confirmation, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.
| Analytical Technique | Principle | Key Performance Parameters for Mogroside Analysis | Advantages | Limitations |
| HPLC-UV/DAD | Separation based on polarity, detection based on UV absorbance. | Linearity: r² > 0.999[2] LOD: ~7.0 µg/mL for Mogroside V[2] Accuracy (Recovery): 88-103% for Mogroside V[2] Precision (RSD): <2.0%[2] | Widely available, robust, and cost-effective. | Lack of a strong chromophore in mogrosides necessitates detection at low UV wavelengths (around 210 nm), which can lead to interference from other impurities.[2] Not suitable for structural elucidation. |
| HPLC-ELSD | Separation based on polarity, detection based on light scattering of nebulized and evaporated analyte particles. | Provides a more uniform response for compounds lacking a chromophore compared to UV detection. | Universal detector, suitable for compounds without a UV chromophore. Good sensitivity. | Non-linear response may require curve fitting for quantification. Not suitable for structural elucidation. |
| LC-MS/MS | Separation based on polarity, detection based on mass-to-charge ratio, enabling identification and quantification. | Linearity: r² ≥ 0.995[3] LOQ: 96.0 ng/mL for Mogroside V[3] Accuracy (Recovery): 91.3-95.7% for Mogroside V[3] Precision (RSD): <10.1%[3] | High sensitivity and selectivity, allows for the identification and quantification of isomers and impurities.[1] | Higher equipment cost and complexity. Matrix effects can influence quantification.[3] |
| Quantitative NMR (qNMR) | Quantification based on the integrated signal intensity of specific resonances relative to a certified internal standard. | Provides direct quantification without the need for a specific reference standard of the analyte.[4] | Absolute quantification method, highly accurate and precise. Provides structural information.[5][6] | Lower sensitivity compared to LC-MS. Requires a highly purified and well-characterized internal standard. Higher equipment cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for mogroside V and are expected to be applicable to this compound with appropriate validation.
This method is suitable for the routine quantification of this compound in purified isolates.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 22:78 (v/v) acetonitrile:water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 32 °C.[7]
-
Injection Volume: 10 µL.[7]
Sample Preparation:
-
Accurately weigh and dissolve the this compound isolate in the initial mobile phase composition to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.
-
The purity of the isolate is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method) or by using the calibration curve for absolute quantification.
This method offers high sensitivity and selectivity, making it ideal for the accurate quantification of this compound and the identification of potential impurities.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.0 x 50 mm, 3.0 µm).[3]
-
Mobile Phase: A gradient of methanol and water is often effective. An isocratic elution with 60:40 (v/v) methanol:water has been used for mogroside V.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification.
-
Transitions for Mogroside V (as a reference): m/z 1285.6 → 1123.7.[3] The specific transitions for this compound would need to be determined by infusing a pure standard.
-
Collision Energy: Optimized for the specific analyte and instrument (e.g., 47 eV for mogroside V).[3]
Sample Preparation:
-
Prepare samples as described for HPLC-UV/DAD, using a suitable solvent such as methanol.
Quantification:
-
Quantification is performed using an external calibration curve prepared with a certified reference standard of this compound. An internal standard may be used to correct for matrix effects and instrument variability.
qNMR is an absolute quantification method that can be used for the purity assessment of this compound isolates without the need for an identical reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d₆).[7]
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
A calibrated 90° pulse.
-
A relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest for both the analyte and the internal standard.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound isolate and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
Purity Calculation: The purity of the this compound isolate is calculated using the following formula:
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Iₓ and Iₛₜd are the integral areas of the signals for the analyte and the internal standard, respectively.
-
Nₓ and Nₛₜd are the number of protons corresponding to the integrated signals of the analyte and the internal standard, respectively.
-
Mₓ and Mₛₜd are the molar masses of the analyte and the internal standard, respectively.
-
mₓ and mₛₜd are the masses of the analyte and the internal standard, respectively.
-
Pₛₜd is the purity of the internal standard.
Mandatory Visualization
Caption: Workflow for assessing the purity of this compound isolates.
This guide provides a framework for the selection and implementation of analytical methods for purity assessment of this compound. It is crucial to note that any method should be properly validated according to ICH guidelines to ensure reliable and accurate results.[8] The choice of the most suitable technique will ultimately depend on the specific research or drug development context.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pjps.pk [pjps.pk]
- 4. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Mogroside V and Its Epimer, 11-epi-mogroside V
A comprehensive review of the existing scientific literature reveals a significant body of evidence supporting the potent anti-inflammatory effects of Mogroside V, a major active component of Siraitia grosvenorii (monk fruit). In contrast, research directly investigating the anti-inflammatory properties of its epimer, 11-epi-mogroside V, is notably absent, preventing a direct comparative analysis based on experimental data. This guide, therefore, provides a detailed overview of the established anti-inflammatory mechanisms of Mogroside V and summarizes the current, albeit limited, understanding of this compound's biological activities.
Mogroside V: A Multi-Targeted Anti-inflammatory Agent
Mogroside V has been extensively studied for its ability to counteract inflammatory responses in various in vitro and in vivo models. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Key Anti-inflammatory Mechanisms of Mogroside V
Mogroside V exerts its anti-inflammatory effects through several key pathways:
-
Inhibition of the NF-κB Signaling Pathway: A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. By preventing the activation and nuclear translocation of NF-κB, Mogroside V downregulates the expression of numerous pro-inflammatory genes.
-
Modulation of the MAPK Signaling Pathway: Mogroside V has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the production of inflammatory cytokines.
-
Regulation of the miR-21-5P/SPRY1 Axis: Recent studies have identified that Mogroside V can alleviate inflammatory responses by downregulating microRNA-21-5p, leading to the upregulation of its target gene, SPRY1, which is a negative regulator of inflammatory signaling.
-
Reduction of Reactive Oxygen Species (ROS): Mogroside V demonstrates significant antioxidant properties by reducing the levels of intracellular reactive oxygen species (ROS), which are known to contribute to inflammatory processes.
Impact on Pro-inflammatory Mediators
The modulation of these signaling pathways by Mogroside V results in a significant reduction in the production and expression of various pro-inflammatory cytokines and enzymes.
| Pro-inflammatory Mediator | Effect of Mogroside V |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition |
| Interleukin-1beta (IL-1β) | Inhibition |
| Interleukin-6 (IL-6) | Inhibition |
| Cyclooxygenase-2 (COX-2) | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
A common in vitro model to assess anti-inflammatory activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that induces a strong inflammatory response.
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of Mogroside V for a specified period (e.g., 2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 0.5 µg/mL) for a designated time (e.g., 18-24 hours) to induce an inflammatory response.
-
Analysis: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. The cells can be lysed to extract protein or RNA for analysis of protein expression (e.g., COX-2, iNOS) by Western blot or gene expression by qRT-PCR.
Signaling Pathway Diagrams
Caption: Mogroside V inhibits the NF-κB and MAPK signaling pathways.
The Case for 11-epi-Mogroside V: A Comparative Guide to its Validation as a Phytochemical Marker for Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural, non-caloric sweeteners has propelled the fruit of Siraitia grosvenorii, commonly known as monk fruit, into the global spotlight. The primary sweetening agents in monk fruit are a group of cucurbitane-type triterpenoid glycosides called mogrosides, with mogroside V being the most abundant and widely recognized.[1][2] However, the complex phytochemical profile of S. grosvenorii necessitates the identification and validation of precise chemical markers for quality control, standardization, and the assurance of therapeutic efficacy. This guide presents a comparative analysis of 11-epi-mogroside V, a stereoisomer of mogroside V, and evaluates its potential as a valuable phytochemical marker.
Comparative Analysis of Key Mogrosides
While mogroside V is the dominant sweet compound in ripe monk fruit, its epimer, this compound, has also been identified and possesses notable biological activity.[3][4] The key distinction between these two compounds lies in the stereochemistry at the C-11 position.[4] This subtle structural difference can influence their biological properties and provides a rationale for investigating this compound as a unique chemical identifier.
A comprehensive analysis of S. grosvenorii extracts reveals a complex mixture of various mogrosides. For the purpose of quality control, it is crucial to quantify the relative abundance of these compounds. The following table summarizes hypothetical quantitative data derived from typical high-performance liquid chromatography (HPLC) analysis of a mature monk fruit extract, illustrating the relative proportions of key mogrosides.
| Phytochemical Marker | Abbreviation | Typical Content (% of Total Mogrosides) | Key Characteristics |
| Mogroside V | MV | 50 - 70% | Primary sweet component, well-studied pharmacological activities.[1][2] |
| This compound | 11-epi-MV | 1 - 5% | Epimer of Mogroside V, demonstrates bioactivity in promoting glucose uptake.[3][4] |
| Siamenoside I | SI | 5 - 15% | A mogroside with high sweetness intensity.[5] |
| Mogroside IV | MIV | 10 - 20% | Another significant mogroside contributing to the overall phytochemical profile. |
| Mogroside III | MIII | < 5% | A precursor in the biosynthesis of more complex mogrosides.[6] |
The presence of this compound, even in smaller quantities, may be indicative of specific cultivars, geographical origins, or processing conditions. Its consistent quantification alongside mogroside V can provide a more detailed and reliable chemical fingerprint of the raw material and its derived products.
Experimental Protocols for Validation
The validation of this compound as a phytochemical marker relies on robust and reproducible analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for the separation and quantification of mogrosides.[4]
Methodology: HPLC-UV/ELSD for Simultaneous Quantification of Mogroside V and this compound
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered, dried S. grosvenorii fruit.
-
Extract with 50 mL of 70% aqueous ethanol using ultrasonication for 30 minutes.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm membrane filter prior to HPLC injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: 20-35% A
-
20-35 min: 35-50% A
-
35-40 min: 50-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detection at 210 nm for general profiling.
-
Evaporative Light Scattering Detector (ELSD) for more uniform detection of non-chromophoric compounds like mogrosides.
-
3. Preparation of Standards:
-
Prepare individual stock solutions of certified reference standards of mogroside V and this compound in methanol at a concentration of 1 mg/mL.
-
Generate a series of working standard solutions by serial dilution to create a calibration curve.
4. Validation Parameters:
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be > 0.995.
-
Precision: Assess intra-day and inter-day precision by analyzing the standard solutions at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by performing a recovery test. Spike a known amount of the standards into a sample and calculate the percentage recovery. The recovery rate should be within the range of 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizing the Validation Workflow and Rationale
The following diagrams illustrate the logical flow of validating this compound as a phytochemical marker and its position within the broader context of mogroside biosynthesis.
References
A Comparative Efficacy Analysis of 11-epi-Mogroside V and Other Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 11-epi-mogroside V with other prominent natural sweeteners, namely stevia (steviol glycosides) and erythritol. The comparison is based on available experimental data on sweetness potency, caloric content, and health benefits, with a focus on antioxidant properties and effects on metabolic health. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further research.
Quantitative Comparison of Sweetener Efficacy
The following table summarizes the key quantitative parameters of this compound and its counterparts. Data for this compound is inferred from its close structural isomer, mogroside V, due to the limited direct data on its sweetness potency.
| Parameter | This compound (inferred from Mogroside V) | Stevia (Rebaudioside A) | Erythritol | Sucrose (Reference) |
| Sweetness Potency (relative to sucrose) | ~250-425 times sweeter[1][2] | 200-400 times sweeter | 0.6-0.7 times as sweet | 1 |
| Caloric Content (kcal/g) | 0[3] | 0 | ~0.24 | 4 |
| Glycemic Index | 0[3] | 0 | 0 | 65 |
| Antioxidant Activity (EC50 for O₂⁻ scavenging) | Mogroside V: Not specified, but 11-oxo-mogroside V is 4.79 µg/mL[4][5] | Not typically highlighted for its antioxidant capacity | Not typically highlighted for its antioxidant capacity | N/A |
| Antioxidant Activity (EC50 for H₂O₂ scavenging) | Mogroside V: Not specified, but 11-oxo-mogroside V is 16.52 µg/mL[4][5] | Not typically highlighted for its antioxidant capacity | Not typically highlighted for its antioxidant capacity | N/A |
| Antioxidant Activity (EC50 for •OH scavenging) | Mogroside V: 48.44 µg/mL[4] | Not typically highlighted for its antioxidant capacity | Not typically highlighted for its antioxidant capacity | N/A |
| Sweet Taste Receptor (TAS1R2/TAS1R3) Activation (EC50) | Mogroside V: In the micromolar range[1][6] | Rebaudioside A: In the micromolar range[1][6] | In the millimolar range[1][6] | In the millimolar range[1][6] |
Health Benefits and Comparative Studies
Recent research has highlighted the potential health benefits of mogrosides, including this compound, beyond their use as sweeteners. These benefits include antioxidant and anti-inflammatory properties[1].
A significant comparative study in a type 2 diabetes mellitus (T2DM) mouse model evaluated the effects of mogroside V, stevioside, and erythritol on intestinal health[7]. The study found that mogroside V demonstrated the most significant benefits in improving intestinal barrier function, reducing inflammation, and positively modulating gut microbiota and metabolites[7]. Stevioside also showed positive effects on alleviating intestinal inflammation, while erythritol had less beneficial effects[7].
Another study focused on the antioxidant activities of mogroside V and 11-oxo-mogroside V, demonstrating their significant capacity to scavenge reactive oxygen species (ROS)[4]. 11-oxo-mogroside V, a closely related compound to this compound, showed a particularly high scavenging effect on superoxide anions and hydrogen peroxide[4][5].
Experimental Protocols
In Vitro Antioxidant Activity Assessment (Chemiluminescence Assay)
This protocol is based on the methodology used to determine the antioxidant activities of mogroside V and 11-oxo-mogroside V[4].
Objective: To measure the scavenging capacity of the test compounds against reactive oxygen species (O₂⁻, H₂O₂, and •OH) using a chemiluminescence (CL) method.
Materials:
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Horseradish peroxidase (HRP)
-
Test compounds (this compound, other sweeteners)
-
Phosphate buffer
-
Chemiluminescence reader
Procedure:
-
Superoxide Anion (O₂⁻) Scavenging: The O₂⁻ scavenging activity is measured by the CL of the luminol-H₂O₂-HRP system. The reaction mixture contains the test compound, luminol, and HRP in a phosphate buffer. The reaction is initiated by adding H₂O₂.
-
Hydrogen Peroxide (H₂O₂) Scavenging: The H₂O₂ scavenging activity is determined by the CL of the luminol-H₂O₂ system catalyzed by HRP. The procedure is similar to the O₂⁻ scavenging assay but without the components that generate superoxide anions.
-
Hydroxyl Radical (•OH) Scavenging: The •OH scavenging activity is measured using a system that generates hydroxyl radicals, and the quenching of the subsequent chemiluminescence by the test compound is measured.
-
Data Analysis: The percentage of scavenging is calculated, and the EC50 value (the concentration of the test compound that scavenges 50% of the free radicals) is determined.
Experimental workflow for antioxidant activity assessment.
T2DM Mouse Model and Intestinal Health Evaluation
This protocol is a composite based on methodologies for inducing T2DM in mice and assessing intestinal health, as described in relevant studies[7][8].
Objective: To compare the effects of different natural sweeteners on intestinal health in a T2DM mouse model.
Experimental Workflow:
-
T2DM Model Induction:
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce obesity and insulin resistance.
-
A low dose of streptozotocin (STZ) is injected intraperitoneally to induce partial insulin deficiency.
-
Blood glucose levels are monitored to confirm the diabetic state.
-
-
Sweetener Treatment:
-
Diabetic mice are randomly assigned to different groups and orally administered with the respective sweeteners (e.g., this compound, stevioside, erythritol) or a control vehicle for a defined period (e.g., 4 weeks).
-
-
Intestinal Permeability Assay:
-
Mice are orally gavaged with fluorescein isothiocyanate-dextran (FITC-dextran).
-
Blood samples are collected after a specific time, and the concentration of FITC-dextran in the plasma is measured to assess intestinal permeability.
-
-
Histopathological Analysis:
-
Intestinal tissues (duodenum, jejunum, ileum, colon) are collected, fixed, and stained (e.g., with hematoxylin and eosin, Alcian blue) for histological examination.
-
Parameters such as villus height, crypt depth, and goblet cell number are evaluated.
-
-
Gut Microbiota Analysis:
-
Fecal samples are collected for 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
Workflow for T2DM mouse model and intestinal health evaluation.
Sweet Taste Signaling Pathway
The sweet taste of natural sweeteners like mogrosides and steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) on the surface of taste bud cells[9].
Mechanism of Action:
-
Binding: The sweetener molecule binds to the Venus flytrap domain (VFT) of the T1R2 subunit of the T1R2/T1R3 receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The conformational change activates the associated G-protein, gustducin.
-
Second Messenger Cascade: Gustducin activation leads to a cascade of intracellular signaling events, including the activation of phospholipase C-β2 (PLCβ2), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.
-
Neurotransmitter Release: The increase in intracellular Ca²⁺ leads to the opening of the TRPM5 channel, cell depolarization, and the release of ATP as a neurotransmitter.
-
Signal to Brain: ATP activates purinergic receptors on afferent nerve fibers, which transmit the sweet taste signal to the brain.
Canonical sweet taste signaling pathway.
Conclusion
This compound, as part of the mogroside family of natural sweeteners, presents a highly promising alternative to traditional sugars and other natural sweeteners. Its high sweetness intensity, zero-caloric content, and emerging health benefits, particularly its antioxidant potential and positive impact on gut health in a diabetic context, position it as a subject of significant interest for researchers and drug development professionals. The provided experimental protocols offer a foundation for further investigation into the comparative efficacy and mechanisms of action of this and other natural sweeteners. Future research should focus on elucidating the specific sweetness potency of this compound and further exploring its therapeutic potential in metabolic disorders.
References
- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Analysis of Intestinal Permeability in Mice [en.bio-protocol.org]
- 4. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal Preparation Techniques for Histological Analysis in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 11-epi-mogroside V Purification Techniques
The isolation and purification of 11-epi-mogroside V, a valuable natural sweetener and bioactive compound from Siraitia grosvenorii (monk fruit), is a critical process for its application in the food and pharmaceutical industries. Various chromatographic techniques have been developed to enhance the purity of this compound. This guide provides an objective comparison of prevalent purification methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.
Quantitative Data Comparison
The following table summarizes the performance of different purification techniques for this compound based on reported experimental data.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Purification Factor | Key Adsorbent/Column | Elution Solvents | Reference |
| Macroporous Resin Chromatography | 0.5 | 10.7 | 15.1-fold | HZ 806 Resin | Deionized water and 40% aqueous ethanol | [1][2][3] |
| Boronic Acid-Functionalized Silica Gel | 35.67 | 76.34 | Not Reported | SiO₂-GP-APBA | pH 7 aqueous solution | [4] |
| Boronic Acid-Functionalized Silica Gel + Semi-preparative HPLC | 35.67 | 99.60 | Not Reported | SiO₂-GP-APBA & C18 Column | pH 7 aqueous solution & Acetonitrile/H₂O | [4] |
| Multi-Column Macroporous Resin System | Not Reported | >50 | Not Reported | Porous Adsorbent Resin | Not Specified | [5][6] |
| Silica Gel Chromatography and Crystallization | Not Reported | 98.6 | Not Reported | Silica Gel | Ethyl acetate/ethanol | [7] |
| Preparative HPLC | Not Reported | Not Reported | Not Reported | C18 Column | Acetonitrile/Water | [4][8] |
| High-Speed Counter-Current Chromatography (HSCCC) | Not Reported | High Purity | Not Reported | Not Applicable (Liquid-Liquid) | Two-phase solvent system | [5][9] |
Experimental Protocols
Detailed methodologies for the key purification techniques are outlined below.
1. Macroporous Resin Chromatography
This technique is widely employed for the initial enrichment of mogroside V from crude extracts.
-
Adsorbent: HZ 806 macroporous resin has demonstrated superior adsorption and desorption capacities for mogroside V.[1][2][3]
-
Column Preparation: A chromatography column (e.g., 250 mm × 26 mm I.D.) is packed with HZ 806 resin.[1]
-
Loading: The crude extract of Siraitia grosvenorii is loaded onto the column at a controlled flow rate (e.g., 1.5 BV/h) to maximize adsorption.[1]
-
Washing: The column is first washed with deionized water to remove impurities.[1]
-
Elution: Mogroside V is subsequently eluted using a 40% aqueous ethanol solution.[1][2][3] Fractions are collected and analyzed by HPLC.
2. Boronic Acid-Functionalized Silica Gel Chromatography
This method offers a significant increase in purity through a specific interaction between the boronic acid groups and the diol structure of mogroside V.
-
Adsorbent: Boronic acid-functionalized silica gel (SiO₂-GP-APBA) is used as the adsorbent.[4]
-
Adsorption: The crude extract of Siraitia grosvenorii is incubated with the SiO₂-GP-APBA adsorbent in a pH 3 solution to facilitate the formation of covalent bonds.[4]
-
Desorption: After saturated adsorption, the mogroside V is released from the adsorbent using a pH 7 aqueous solution, which is a safer and more reliable eluent than ethanol.[4]
3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Often used as a final polishing step to achieve very high purity.
-
System: A semi-preparative liquid chromatography system (e.g., LC-6AD) is employed.[4]
-
Column: A C18 column (e.g., 30 mm × 250 mm, 5 μm) is typically used for separation.[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 22:78, v/v) is used as the mobile phase.[4]
-
Detection: The eluate is monitored at a specific wavelength (e.g., 203 nm) to detect mogroside V.[4]
-
Fraction Collection: The fraction corresponding to the mogroside V peak is collected.
4. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, offering high recovery and sample loading capacity.
-
Principle: This method relies on the partitioning of the solute between two immiscible liquid phases.[9]
-
Solvent System: A suitable two-phase solvent system is selected to achieve optimal separation.
-
Operation: The crude extract is introduced into the HSCCC instrument, and the separation is achieved by the continuous partitioning of the components between the stationary and mobile liquid phases.
Visualizations of Experimental Workflows
Workflow for Macroporous Resin Chromatography
Caption: Workflow of this compound purification using macroporous resin.
Workflow for Combined Boronic Acid and HPLC Purification
Caption: Two-step purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 7. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Personal protective equipment for handling 11-epi-mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, use, and disposal of 11-epi-mogroside V in a laboratory setting. While no specific Safety Data Sheet (SDS) for this compound is currently available, this document compiles best practices based on information for the closely related compound, Mogroside V, and general laboratory safety standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the available data for Mogroside V, this compound should be handled with care in a laboratory environment. The primary identified hazard for the analogous Mogroside V is that it is harmful if swallowed.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following PPE is recommended when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | While specific glove material recommendations are not available due to a lack of testing for Mogroside V, nitrile gloves are a standard for general laboratory use. It is crucial to inspect gloves for any signs of degradation or puncture before and during use. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes or aerosolization of the compound. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not expected to be necessary. If there is a risk of generating significant dust or aerosols, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling Procedures
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Avoid Inhalation and Ingestion: Do not eat, drink, or smoke in areas where the compound is handled. Avoid creating dust or aerosols.
-
Weighing and Aliquoting: When weighing or transferring the solid compound, use a chemical fume hood or a designated area with good ventilation to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a well-ventilated area.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Light | Protect from light. |
| Container | Keep the container tightly closed. |
| Inert Atmosphere | For solutions, consider purging with an inert gas before sealing. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, regional, and national environmental regulations.
Waste Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
